2-Formylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157839. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUWACLYDSWXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901733 | |
| Record name | NoName_873 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-16-7 | |
| Record name | 2-Formylbenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040138167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Formylphenylboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Formylbenzeneboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT69HY4FNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of 2-formylphenylboronic acid, a versatile building block in organic chemistry with significant applications in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde and a boronic acid moiety, makes it a valuable precursor for the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
Several synthetic routes to this compound have been established, offering flexibility based on available starting materials and desired scale. The most common methods include the lithiation of a protected benzaldehyde (B42025) followed by reaction with a borate (B1201080) ester and a one-pot synthesis utilizing directed ortho-metalation.
Synthetic Protocols
Method 1: From a Protected Halobenzaldehyde
This widely-used, high-yield method involves the protection of the aldehyde group of a starting halobenzaldehyde, followed by a halogen-metal exchange and subsequent reaction with a trialkyl borate.[1]
Experimental Protocol:
-
Protection of the Aldehyde: 2-Chlorobenzaldehyde (B119727) is converted to its ethylene (B1197577) glycol acetal (B89532) by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.
-
Lithiation: The protected 2-chlorobenzaldehyde derivative is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon).[1]
-
An organolithium reagent, such as n-butyllithium, is added dropwise to the solution, initiating a halogen-metal exchange. The reaction mixture is stirred for a specified period at low temperature.
-
Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred overnight.[1]
-
Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This step also facilitates the deprotection of the acetal, regenerating the formyl group.
-
Isolation and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[2][3]
Method 2: One-Pot Synthesis via Directed ortho-Metalation
This approach offers a more streamlined procedure by avoiding the isolation of intermediates. It relies on a directing group to facilitate lithiation at the ortho position of an unprotected benzaldehyde derivative.[4]
Experimental Protocol:
-
Formation of the α-Amino Alkoxide: A formamide (B127407) derivative, such as N,N-dimethylformamide, is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C. Phenyl lithium is added, and the mixture is stirred. Subsequently, n-butyllithium is added, and the reaction is stirred further.[4]
-
Electrophilic Quench: The reaction mixture is then treated with an electrophilic boron source.
-
Work-up: The reaction is quenched with aqueous hydrochloric acid and stirred. The product is extracted into ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.[4]
-
Purification: The crude product is purified using techniques such as radial preparative layer chromatography (RPLC).[4]
Synthetic Workflow
Caption: General synthetic workflows for this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize key physical and spectroscopic data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇BO₃ | [Amerigo Scientific] |
| Molecular Weight | 149.94 g/mol | [PubChem] |
| Appearance | White to light yellow powder/crystal | [Tokyo Chemical Industry (India) Pvt. Ltd.] |
| Melting Point | 115-120 °C | [Sigma-Aldrich] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.0 | s | -CHO |
| ~8.0-8.2 | m | Ar-H |
| ~7.5-7.8 | m | Ar-H |
| ~5.0-6.0 (broad) | s | -B(OH)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | -CHO |
| ~125-145 | Ar-C |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3500-3200 (broad) | O-H stretch (boronic acid) |
| ~1700-1680 | C=O stretch (aldehyde) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1400-1300 | B-O stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 150 | [M]⁺ |
| 132 | [M-H₂O]⁺ |
| 121 | [M-CHO]⁺ |
References
- 1. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
An In-depth Technical Guide on 2-Formylphenylboronic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Structure
2-Formylphenylboronic acid, also known as 2-boronobenzaldehyde, is an aromatic organic compound with the chemical formula C₇H₇BO₃.[1][2] Its structure is characterized by a benzene (B151609) ring substituted with a formyl (-CHO) group and a boronic acid [-B(OH)₂] group at the ortho positions. This unique arrangement of functional groups imparts versatile reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.[1]
The presence of both an aldehyde and a boronic acid on the same aromatic scaffold allows for a wide range of chemical transformations. The aldehyde group can participate in reactions such as nucleophilic addition, condensation, and oxidation, while the boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]
Synonyms: 2-(Dihydroxyboryl)benzaldehyde, 2-Formylbenzeneboronic acid, o-Formylbenzeneboronic acid.[1][2]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BO₃ | [1][2] |
| Molecular Weight | 149.94 g/mol | [1][2][3] |
| CAS Number | 40138-16-7 | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [4][5] |
| Melting Point | 115-120 °C | [5][6][7] |
| Boiling Point | 355.7 ± 44.0 °C (Predicted) | [5] |
| pKa | 8.18 ± 0.53 (Predicted) | [5] |
| Solubility | Soluble in methanol | [5][8] |
| Storage Temperature | 0-8 °C | [1][3][6] |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and characterization of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms.[9]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.[9]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-H and C=C stretches of the aromatic ring.[2][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.[9]
Key Chemical Reactions and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized in the following transformations:
Suzuki-Miyaura Cross-Coupling
This is one of the most important applications of this compound.[1] It allows for the formation of carbon-carbon bonds by coupling with various organic halides or triflates in the presence of a palladium catalyst and a base. The aldehyde group can be retained or further transformed in the coupled product, leading to a wide array of complex molecules.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Petasis (Borono-Mannich) Reaction
The Petasis reaction is a multicomponent reaction involving an amine, a carbonyl compound (in this case, the aldehyde of this compound), and a vinyl- or aryl-boronic acid. This reaction is a powerful tool for the synthesis of α-amino acids and other nitrogen-containing compounds.
Other Reactions
The aldehyde group of this compound can undergo a variety of other transformations, including:
-
Wittig reaction: To form alkenes.
-
Reductive amination: To synthesize secondary and tertiary amines.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the synthesis of pharmaceuticals and bioactive molecules.[1] Its ability to participate in a variety of chemical reactions allows for the construction of complex molecular scaffolds.
Boronic acids, in general, are known to interact with diols, including those found in carbohydrates and certain proteins. This property has been exploited in the design of sensors and diagnostic agents.[1] Furthermore, the incorporation of the this compound motif into larger molecules can lead to compounds with a range of biological activities. For instance, some benzoxaboroles, which can be synthesized from this compound derivatives, have shown antifungal and antibacterial properties.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the solvent system to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Synthesis of this compound
A common synthetic route to this compound involves the ortho-lithiation of a protected benzaldehyde, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. An alternative method starts from o-bromobenzaldehyde.
Example Synthesis from o-Bromobenzaldehyde: A detailed synthesis is described in the literature where o-bromobenzaldehyde is first protected as a diethyl acetal (B89532). This is followed by a Grignard reaction with magnesium and subsequent reaction with triisopropyl borate. The final step is the deprotection of the acetal and hydrolysis of the boronate ester to yield this compound.
Safety and Handling
This compound is an irritant.[2] It may cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] It should be handled in a well-ventilated area, such as a fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).[10]
Conclusion
This compound is a highly versatile and valuable reagent in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex organic molecules, including pharmaceuticals and materials. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its effective and safe utilization in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound (≥95.0%) - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | 40138-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-Formylbenzeneboronic acid | 40138-16-7 [chemicalbook.com]
- 6. 2-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 40138-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Spectroscopic Profile of 2-Formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-formylphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, offering valuable data for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.64 | s | - | Aldehyde (-CHO) |
| 8.44 | d | 7.44 | Aromatic H |
| 8.33-8.27 | m | - | Aromatic H |
| 8.03-7.97 | m | - | Aromatic H |
| 7.88-7.78 | m | - | Aromatic H |
| 7.71 | td | 7.05, 1.49 | Aromatic H |
Solvent: DMSO-d6, Instrument Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.0 | Aldehyde Carbonyl (C=O) |
| 163.7 | Aromatic Carbon (C-B) |
| 148.12 | Aromatic Carbon |
| 144.64 | Aromatic Carbon |
| 135.75 | Aromatic Carbon |
| 134.35 | Aromatic Carbon |
| 133.0 | Aromatic Carbon |
| 131.99 | Aromatic Carbon |
| 130.62 | Aromatic Carbon |
| 130.4 | Aromatic Carbon |
| 130.37 | Aromatic Carbon |
| 129.49 | Aromatic Carbon |
| 123.17 | Aromatic Carbon |
| 122.89 | Aromatic Carbon |
| 113.69 | Aromatic Carbon |
| 110.35 | Aromatic Carbon |
| 16.8 | - |
Note: The carbon attached to boron is often not observed or is broadened due to quadrupolar relaxation. Data is compiled from related structures and general knowledge of phenylboronic acids.[1][2]
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (B-OH) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2830-2695 | Medium | Aldehyde C-H stretch |
| 1700-1680 | Strong | Aldehyde C=O stretch |
| 1600-1585 | Medium-Strong | Aromatic C=C stretch |
| 1500-1400 | Medium-Strong | Aromatic C=C stretch |
| 1350-1310 | Strong | B-O stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 150 | Moderate | [M]+ (Molecular Ion) |
| 149 | High | [M-H]+ |
| 132 | Moderate | [M-H₂O]+ |
| 122 | Moderate | [M-CO]+ |
| 105 | High | [C₇H₅O]+ |
| 104 | High | [C₇H₄O]+• |
| 77 | High | [C₆H₅]+ |
Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI).[3]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Method: Attenuated Total Reflectance (ATR)-FTIR
Materials:
-
This compound (solid)
-
ATR-FTIR spectrometer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Materials:
-
This compound
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS instrument with an EI source
-
GC vial with a septum cap
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.
-
Transfer the solution to a GC vial.
-
-
Instrument Setup:
-
Set the GC parameters, including the injection port temperature (e.g., 250 °C), oven temperature program (e.g., start at 50 °C, ramp to 250 °C), and carrier gas flow rate (e.g., helium at 1 mL/min).
-
Set the MS parameters, including the ion source temperature (e.g., 230 °C), ionization energy (typically 70 eV for EI), and mass range to be scanned (e.g., m/z 40-300).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated on the GC column and then enter the MS for ionization and fragmentation.
-
The mass spectrometer will record the mass-to-charge ratio of the molecular ion and its fragments.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum associated with this peak to determine the molecular ion and interpret the fragmentation pattern.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
References
Crystal Structure Analysis of 2-Formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid is a bifunctional organic compound that has garnered significant interest in synthetic chemistry and drug discovery. Its aldehyde group allows for a variety of chemical transformations, while the boronic acid moiety can engage in reversible covalent interactions with biological macromolecules. This dual reactivity makes it a valuable building block for the synthesis of complex molecules and a promising scaffold for the development of enzyme inhibitors. This technical guide provides an in-depth analysis of the crystal structure of a key derivative, 5-trifluoromethyl-2-formylphenylboronic acid, as a representative example for understanding the solid-state conformation of this class of molecules. Furthermore, it details the experimental protocols for its synthesis and crystallization, and the general procedure for its analysis by single-crystal X-ray diffraction. The guide also explores the biological significance of this compound and its derivatives as inhibitors of bacterial enzymes, providing a mechanistic overview of their action.
Crystal Structure Analysis
Crystallographic Data for 5-Trifluoromethyl-2-formylphenylboronic Acid
The crystal structure of 5-trifluoromethyl-2-formylphenylboronic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₆BF₃O₃ |
| Formula Weight | 217.94 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6512(3) |
| b (Å) | 7.6813(4) |
| c (Å) | 15.4975(6) |
| α (°) | 94.121(4) |
| β (°) | 98.795(3) |
| γ (°) | 91.504(4) |
| Volume (ų) | 897.13(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.614 |
| Absorption Coefficient (mm⁻¹) | 0.158 |
| Temperature (K) | 298 |
Data obtained from the study on 5-Trifluoromethyl-2-formylphenylboronic Acid[1].
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the protection of the aldehyde group, followed by a metal-halogen exchange and reaction with a boron electrophile.[2]
Step 1: Protection of the Aldehyde
-
2-Bromobenzaldehyde (B122850) is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the acetal-protected 2-bromobenzaldehyde.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The product is isolated by extraction and purified by distillation or chromatography.
Step 2: Borylation
-
The protected 2-bromobenzaldehyde is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C).
-
An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange.
-
After stirring for a short period, a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
Step 3: Deprotection and Isolation
-
The reaction is quenched by the addition of an acidic aqueous solution (e.g., hydrochloric acid).
-
The acidic conditions also serve to hydrolyze the acetal (B89532) protecting group, regenerating the aldehyde functionality.
-
The crude this compound is then extracted into an organic solvent.
-
The product can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone (B3395972) and water.[1][3]
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Single Crystal Growth
Obtaining high-quality single crystals is crucial for accurate X-ray diffraction analysis. For this compound, slow evaporation of a saturated solution is a commonly employed technique.
-
A saturated solution of the purified this compound is prepared in a suitable solvent or solvent mixture (e.g., acetone/water).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature.
-
Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals will begin to form.
Single-Crystal X-ray Diffraction Analysis
The following is a general protocol for the determination of a small molecule crystal structure using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.
Biological Significance and Mechanism of Action
This compound and its derivatives have shown promising activity as inhibitors of bacterial enzymes, particularly serine β-lactamases and leucyl-tRNA synthetase.
Inhibition of Serine β-Lactamases
Serine β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. Boronic acids, including this compound, can act as transition-state analog inhibitors of these enzymes.[4][5][6][7][8] The mechanism involves the formation of a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.
Mechanism of Serine β-Lactamase Inhibition
References
- 1. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of "bora-penicilloates" with serine β-lactamases and DD-peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of 2-Formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-formylphenylboronic acid (2-FPBA). Understanding these fundamental physicochemical properties is critical for the effective application of 2-FPBA in organic synthesis, drug development, and materials science. This document details experimental protocols for determining solubility and stability, summarizes available data for analogous compounds, and discusses the key factors influencing the integrity of 2-FPBA.
Solubility of this compound
A thorough understanding of the solubility of this compound in various organic solvents is essential for its use in chemical reactions, purification, and formulation. While specific quantitative solubility data for 2-FPBA across a wide range of solvents and temperatures is not extensively available in the public domain, data for the parent compound, phenylboronic acid, serves as a valuable proxy.
General Solubility Characteristics:
Phenylboronic acid, and by extension 2-FPBA, generally exhibits good solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents. The presence of the formyl group in the ortho position is expected to influence its polarity and hydrogen bonding capabilities, potentially affecting its solubility profile compared to the unsubstituted phenylboronic acid.
Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents (as a proxy for this compound)
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |
| Chloroform | Moderate | Data not available |
| 3-Pentanone | High | Data not available |
| Acetone | High | Data not available |
| Dipropyl ether | High | Data not available |
| Methylcyclohexane | Very Low | Data not available |
| Methanol | Soluble | Data not available |
Note: The qualitative solubility is based on studies of phenylboronic acid.[1][2] Quantitative data for this compound requires experimental determination.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental methods are recommended.
This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Materials:
-
This compound (high purity)
-
High-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Jacketed glass vessel with a magnetic stirrer
-
Controlled temperature bath
-
Luminance probe or a device for visual inspection of turbidity
Procedure:
-
Accurately weigh this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.
-
Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously.
-
Continuously monitor the turbidity of the sample.
-
The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.
-
Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
High-purity organic solvents
-
Vials with airtight seals
-
Constant temperature shaker/agitator
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. Excess solid should remain.
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solids.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
Visualization of Experimental Workflow for Solubility Determination
Caption: A diagram illustrating the workflows for the dynamic and shake-flask methods of solubility determination.
Stability of this compound
The stability of this compound is a critical parameter, particularly in the context of drug development and manufacturing, where degradation can lead to loss of potency and the formation of potentially harmful impurities. Boronic acids, in general, are susceptible to degradation through several pathways, including hydrolysis, oxidation, and thermal decomposition.
A key feature of this compound is its existence in a tautomeric equilibrium with its cyclic form, 3-hydroxybenzoxaborole, in solution. This equilibrium can play a significant role in its stability and reactivity.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3][4][5][6][7][8] The following conditions are recommended for a comprehensive forced degradation study of this compound.
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% - 30% H₂O₂, room temperature |
| Thermal Degradation | 40°C - 80°C (solid state and in solution) |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) |
Experimental Protocols for Stability Studies
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile (B52724)/water) at a known concentration. For solid-state studies, use the neat compound.
-
Stress Application: Expose the samples to the stress conditions outlined in Table 2 for a defined period. The extent of degradation should ideally be in the range of 5-20%.[3][5]
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate and quantify the parent compound and any degradation products.
A stability-indicating method is crucial for accurately measuring the decrease in the concentration of the active substance due to degradation.
Typical HPLC Parameters:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. Mass spectrometry can be used for identification of degradants.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[6]
Visualization of a General Forced Degradation Workflow
Caption: A diagram showing the general workflow for conducting a forced degradation study.
Potential Degradation Pathways
Based on the known chemistry of boronic acids, the following degradation pathways can be anticipated for this compound.
-
Hydrolysis: The boronic acid group can be susceptible to hydrolytic cleavage, particularly at extreme pH values, leading to the formation of boric acid and 2-formylbenzene. The rate of hydrolysis is often pH-dependent.
-
Oxidation: Oxidative degradation is a common pathway for boronic acids, potentially leading to the formation of the corresponding phenol (B47542) (2-hydroxybenzaldehyde) and boric acid.
-
Thermal Degradation: At elevated temperatures, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). The formyl group may also be susceptible to thermal decomposition.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, the pathways of which would need to be elucidated experimentally.
Visualization of a Hypothetical Degradation Pathway
Caption: A diagram illustrating potential degradation pathways for this compound.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in the current literature, this guide provides a robust framework for researchers to determine these critical parameters. By employing the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the necessary data to support their research and development activities. The information on analogous compounds and potential degradation pathways offers a solid starting point for these investigations. A thorough understanding of the solubility and stability of 2-FPBA is paramount for its successful application in the synthesis of novel chemical entities and the development of safe and effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. asianjpr.com [asianjpr.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Experimental Investigation into the Molecular Geometry of 2-Formylphenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the molecular geometry of 2-formylphenylboronic acid. This compound is of significant interest in medicinal chemistry and organic synthesis due to the unique interplay between its boronic acid and formyl functional groups.[1] Understanding its three-dimensional structure is crucial for designing novel therapeutics and catalysts. This document outlines the standard computational protocols for geometry optimization, details the experimental approach using single-crystal X-ray diffraction, and presents a framework for the comparative analysis of the resulting data.
Theoretical Calculations of Molecular Geometry
The in silico prediction of molecular geometry is a cornerstone of modern chemical research, providing insights into the stable conformations and electronic properties of molecules. For this compound, Density Functional Theory (DFT) is a widely adopted and reliable method for accurate geometry optimization.
Computational Methodology
A typical computational workflow for determining the optimized geometry of this compound involves the following steps:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is commonly performed using DFT with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which offers a good balance between accuracy and computational cost.
-
Basis Set Selection: The 6-31G(d,p) basis set is frequently employed for this type of calculation, as it provides a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable conformation.
-
Data Extraction: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.
This computational approach allows for a detailed understanding of the molecule's intrinsic geometry in the gas phase, free from intermolecular interactions present in the solid state.
Experimental Determination of Molecular Geometry
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state. This technique provides precise measurements of atomic positions, from which bond lengths, bond angles, and dihedral angles can be calculated.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound via X-ray diffraction follows a well-established protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial model is then refined to achieve the best possible fit with the experimental data.
-
Data Analysis: The final refined structure provides accurate geometric parameters. This data is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access.
Comparative Analysis of Theoretical and Experimental Geometries
A direct comparison of the geometric parameters obtained from theoretical calculations and experimental X-ray diffraction is essential for a comprehensive understanding of the molecular structure of this compound. While specific, citable geometric data for the parent this compound was not available in the publicly accessible literature at the time of this writing, the following tables illustrate the standard format for such a comparative analysis. Data for substituted derivatives, such as 5-trifluoromethyl-2-formylphenylboronic acid, can be found in the supplementary materials of relevant publications.[2]
It is important to note that discrepancies between theoretical (gas-phase) and experimental (solid-state) geometries can arise from intermolecular interactions, such as hydrogen bonding, which are present in the crystal lattice but not accounted for in standard gas-phase calculations.
Bond Lengths
| Bond | Theoretical (Å) (DFT/B3LYP/6-31G(d,p)) | Experimental (Å) (X-ray) |
| C1-C2 | Data not available | Data not available |
| C2-B | Data not available | Data not available |
| B-O1 | Data not available | Data not available |
| B-O2 | Data not available | Data not available |
| C1-C(formyl) | Data not available | Data not available |
| C(formyl)=O(formyl) | Data not available | Data not available |
Bond Angles
| Angle | Theoretical (°) (DFT/B3LYP/6-31G(d,p)) | Experimental (°) (X-ray) |
| C1-C2-C3 | Data not available | Data not available |
| C1-C2-B | Data not available | Data not available |
| O1-B-O2 | Data not available | Data not available |
| C2-B-O1 | Data not available | Data not available |
| C2-C1-C(formyl) | Data not available | Data not available |
| C1-C(formyl)=O(formyl) | Data not available | Data not available |
Dihedral Angles
| Dihedral Angle | Theoretical (°) (DFT/B3LYP/6-31G(d,p)) | Experimental (°) (X-ray) |
| C6-C1-C2-B | Data not available | Data not available |
| C2-C1-C(formyl)=O(formyl) | Data not available | Data not available |
| C1-C2-B-O1 | Data not available | Data not available |
Conclusion
The determination of the molecular geometry of this compound is a multifaceted process that leverages both computational and experimental techniques. Theoretical calculations, primarily using DFT, provide a detailed picture of the molecule's intrinsic structure, while single-crystal X-ray diffraction offers precise experimental data on its solid-state conformation. The synergy between these methods allows for a thorough understanding of the structural nuances of this important molecule, which is invaluable for its application in drug discovery and catalysis. Future work should focus on obtaining and publishing the complete experimental and theoretical geometric data for the parent this compound to provide a definitive reference for the scientific community.
References
The Discovery and History of 2-Formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylphenylboronic acid, a seemingly simple aromatic boronic acid, has a rich history rooted in the mid-20th century development of organoboron chemistry. Its unique structural feature, an aldehyde group ortho to the boronic acid moiety, imparts a fascinating tautomeric equilibrium between an open-chain and a cyclic benzoxaborole form. This characteristic is not merely a chemical curiosity but the very basis for its potent biological activity, particularly its antifungal properties. This technical guide delves into the discovery and historical development of this compound, presenting key synthetic milestones, detailed experimental protocols, and a summary of its physicochemical and biological properties. The mechanism of action as an inhibitor of leucyl-tRNA synthetase (LeuRS) is also explored, highlighting its significance in the development of novel therapeutics.
Discovery and Historical Context
The journey of this compound begins within the broader exploration of arylboronic acids. While the first boronic acid was synthesized in 1860, the specific synthesis of this compound was first reported in 1976 by W. E. Parham and L. D. Jones in the Journal of Organic Chemistry. Their method involved the ortho-lithiation of benzaldehyde (B42025) dimethyl acetal (B89532), followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis to yield the desired product. This seminal work laid the foundation for the future investigation and application of this versatile molecule.
Prior to this, the groundwork for preparing arylboronic acids was laid by chemists like H. R. Snyder, who in 1938, extensively studied the synthesis of various boronic acids. The development of organometallic reagents, particularly Grignard and organolithium reagents, proved pivotal for the formation of the carbon-boron bond, a key step in the synthesis of arylboronic acids.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BO₃ | [1] |
| Molecular Weight | 149.94 g/mol | [1] |
| Melting Point | 115-120 °C | [2] |
| CAS Number | 40138-16-7 | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO |
Key Synthetic Methodologies
Several methods have been developed for the synthesis of this compound and its derivatives. The following sections detail some of the most significant experimental protocols.
Synthesis via Ortho-Lithiation of Benzaldehyde Dimethyl Acetal (Parham & Jones, 1976)
This method represents the first reported synthesis of this compound.
Experimental Protocol:
-
Protection of the Aldehyde: Benzaldehyde is first converted to its dimethyl acetal by reaction with methanol in the presence of an acid catalyst to protect the aldehyde functionality from the strongly basic organolithium reagent.
-
Ortho-Lithiation: The benzaldehyde dimethyl acetal is dissolved in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) and cooled to a low temperature (typically -78 °C). An n-butyllithium solution in hexane (B92381) is then added dropwise. The lithium atom directs to the ortho position of the aromatic ring.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture at low temperature. The organolithium species undergoes transmetalation with the borate ester.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the borate ester and the acetal, yielding this compound.
-
Purification: The product is then extracted with an organic solvent, and the solvent is evaporated. The crude product can be purified by recrystallization.
Synthesis via Grignard Reaction
This is another common method for the synthesis of arylboronic acids.
Experimental Protocol:
-
Protection of the Aldehyde: 2-Bromobenzaldehyde (B122850) is protected as its acetal (e.g., diethyl acetal) to prevent reaction of the Grignard reagent with the aldehyde group.
-
Formation of the Grignard Reagent: The protected 2-bromobenzaldehyde is reacted with magnesium turnings in an ethereal solvent like THF to form the corresponding Grignard reagent.
-
Borylation: The Grignard reagent is then slowly added to a solution of a trialkyl borate (e.g., tri-n-butyl borate) at low temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to afford this compound.
-
Purification: The product is worked up and purified, typically by extraction and recrystallization.
Tautomeric Equilibrium: The Key to Biological Activity
A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its cyclic form, 3-hydroxy-2,1-benzoxaborole. This equilibrium is influenced by the solvent and the presence of substituents on the phenyl ring.
Caption: Tautomeric equilibrium of this compound.
This equilibrium is particularly important for the biological activity of this compound and its derivatives. The cyclic benzoxaborole form is structurally similar to certain biologically active molecules and is believed to be the active species in inhibiting enzymes like leucyl-tRNA synthetase.
Mechanism of Antifungal Activity: Inhibition of Leucyl-tRNA Synthetase
The primary mechanism of the antifungal activity of this compound and its derivatives, such as the drug Tavaborole (a benzoxaborole), is the inhibition of leucyl-tRNA synthetase (LeuRS).[3] LeuRS is a crucial enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a vital step in protein synthesis.
The cyclic form of this compound, 3-hydroxy-2,1-benzoxaborole, enters the active site of the fungal LeuRS. Inside the active site, the boron atom forms a covalent adduct with the terminal ribose of the tRNA molecule, effectively trapping it and preventing the release of the leucyl-tRNA. This stalls protein synthesis, leading to fungal cell death.
Caption: Inhibition of fungal leucyl-tRNA synthetase by this compound.
Applications in Drug Development and Organic Synthesis
The unique properties of this compound have made it a valuable tool in both drug development and organic synthesis.
-
Antifungal Agents: As discussed, its ability to inhibit LeuRS has led to the development of antifungal drugs.
-
Suzuki-Miyaura Coupling: The boronic acid moiety makes it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The formyl group can be further functionalized post-coupling.
-
Sensors: The ability of the boronic acid to reversibly bind with diols has been exploited in the development of sensors for saccharides and other biologically important molecules.
Conclusion
From its first synthesis in 1976, this compound has evolved from a laboratory curiosity to a cornerstone in medicinal chemistry and organic synthesis. Its fascinating tautomeric equilibrium is not just a chemical characteristic but the key to its potent biological activity. The understanding of its mechanism of action as an inhibitor of leucyl-tRNA synthetase has paved the way for the development of a new class of antifungal agents. As research continues, the versatile chemistry of this compound is poised to unlock further innovations in drug discovery and materials science.
References
Tautomerism in 2-Formylphenylboronic Acid Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylphenylboronic acid and its derivatives are a class of compounds exhibiting significant scientific interest, largely due to their unique structural plasticity in solution. This technical guide delves into the core phenomenon of their ring-chain tautomerism, an equilibrium between the open-chain aldehyde form and a cyclic lactol (benzoxaborole) form. Understanding and controlling this equilibrium is of paramount importance, as the cyclic tautomer is often implicated as the biologically active species, demonstrating notable antimicrobial and enzyme-inhibiting properties. This document provides a comprehensive overview of the structural and environmental factors governing this tautomeric balance, detailed experimental protocols for its characterization, and a quantitative summary of key thermodynamic parameters.
Introduction: The Dual Nature of 2-Formylphenylboronic Acids
ortho-Formylphenylboronic acids are aromatic compounds distinguished by the presence of a boronic acid group [-B(OH)₂] adjacent to a formyl group (-CHO) on a benzene (B151609) ring. In solution, these molecules do not exist as a single static structure. Instead, they undergo an intramolecular reaction, leading to a dynamic equilibrium between two tautomeric forms: the open-chain aldehyde and the cyclic 1,3-dihydro-1,hydroxy-[1][2]benzoxaborole.[2][3] This ring-chain tautomerism is analogous to the well-known equilibrium of 2-formylbenzoic acid, which cyclizes to form 3-hydroxyphthalide.[3]
The significance of this tautomeric equilibrium extends beyond mere structural curiosity. The cyclic form is often the key to the biological activity of these compounds, including their antifungal and antibacterial properties.[1][4][5][6][7] The ability of the cyclic tautomer to mimic natural purines and interact with biological targets makes the study of this equilibrium crucial for the design and development of novel therapeutic agents.[2]
The Tautomeric Equilibrium
The central equilibrium involves the nucleophilic attack of one of the hydroxyl groups of the boronic acid moiety on the electrophilic carbonyl carbon of the adjacent aldehyde group. This reversible reaction results in the formation of a five-membered ring, the benzoxaborole.
Caption: Tautomeric equilibrium of this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is highly sensitive to both the molecular structure of the this compound derivative and the surrounding solvent environment.
Substituent Effects
The electronic nature of substituents on the phenyl ring plays a critical role in modulating the equilibrium. Electron-withdrawing groups, particularly those at the meta position relative to the boronic acid, tend to favor the formation of the cyclic tautomer.[6] This is attributed to the increased electrophilicity of the aldehyde carbon, making it more susceptible to intramolecular nucleophilic attack. For instance, compounds with trifluoromethyl or fluoro substituents exhibit a pronounced shift towards the cyclic form.[4][6]
Solvent Effects
The choice of solvent has a profound impact on the tautomeric ratio.[2] The equilibrium can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. For example, in a mixed solvent of [D6]acetone–D2O (95:5), a measurable equilibrium between both tautomers is observed.[2] Conversely, in pure D2O, the open-chain form is strongly favored.[2] In solvents like [D6]dmso–D2O, a behavior comparable to that in acetone (B3395972) is seen.[2] These observations underscore the importance of carefully selecting the solvent system for both analytical studies and applications.
Quantitative Analysis of the Tautomeric Equilibrium
The tautomeric equilibrium has been quantitatively characterized through variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The equilibrium constant (K), as well as the thermodynamic parameters of enthalpy (ΔH°) and entropy (ΔS°), provide valuable insights into the energetics of the tautomerization process.
Table 1: Thermodynamic Data for the Tautomerization of Substituted 2-Formylphenylboronic Acids in [D6]acetone–D2O (95:5)
| Substituent (X) | K (at 298 K) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
| 3-F | 1.45 | -10.5 ± 0.4 | -28.9 ± 1.4 |
| 3-Cl | 1.15 | -9.6 ± 0.3 | -30.3 ± 1.0 |
| 3-Br | 1.09 | -9.2 ± 0.3 | -29.8 ± 1.0 |
| 3-I | 0.95 | -8.5 ± 0.3 | -29.5 ± 1.1 |
| 4-F | 0.23 | -6.5 ± 0.2 | -34.0 ± 0.7 |
| 4-Cl | 0.25 | -6.8 ± 0.2 | -34.8 ± 0.8 |
| 4-Br | 0.26 | -7.0 ± 0.2 | -35.4 ± 0.8 |
| H | 0.19 | -5.9 ± 0.2 | -33.1 ± 0.7 |
Data sourced from Luliński et al., New J. Chem., 2007, 31, 144-154.[2]
Table 2: Solvent Dependence of the Equilibrium Constant (K) for 3-Fluoro-2-formylphenylboronic Acid
| Solvent System | K (at 293 K) |
| [D6]acetone–D2O (95:5) | 1.52 |
| [D6]dmso–D2O (95:5) | 1.45 (at 298 K) |
| D2O | 0.19 |
Data sourced from Luliński et al., New J. Chem., 2007, 31, 144-154.[2]
Experimental Protocols
The primary technique for investigating the tautomeric equilibrium of 2-formylphenylboronic acids in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.
Variable-Temperature ¹H NMR Spectroscopy for Equilibrium Constant Determination
Objective: To determine the equilibrium constant (K) and thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound derivative in the desired deuterated solvent (e.g., [D6]acetone or [D6]dmso) containing a small percentage of D₂O (typically 5 wt%) to facilitate the exchange of hydroxyl protons and prevent the formation of anhydrides (boroxines).[3] The concentration should be suitable for obtaining high-quality NMR spectra.
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at a range of temperatures (e.g., from 298 K to 368 K).[2]
-
Ensure the temperature has stabilized at each setpoint before acquiring the spectrum.
-
Key signals to monitor are the aldehyde proton (CHO) of the open-chain form (typically δ 10.1–10.4 ppm) and the methine proton (CHOH) of the cyclic form (typically δ 6.1–6.4 ppm).[3]
-
-
Data Analysis:
-
Integrate the signals corresponding to the aldehyde proton of the open-chain tautomer (I_open) and the methine proton of the cyclic tautomer (I_cyclic).
-
Calculate the mole fractions of each tautomer at each temperature.
-
The equilibrium constant (K) is calculated as the ratio of the concentration of the cyclic form to the open-chain form: K = [cyclic] / [open] = I_cyclic / I_open.
-
To determine the thermodynamic parameters, plot ln(K) versus 1/T (van't Hoff plot).
-
The enthalpy (ΔH°) can be calculated from the slope of the line (slope = -ΔH°/R), and the entropy (ΔS°) can be calculated from the y-intercept (intercept = ΔS°/R), where R is the gas constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[ c ][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) DOI:10.1039/B611195E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Acidity and pKa Determination of 2-Formylphenylboronic Acid
This technical guide provides a comprehensive overview of the acidity of this compound and the experimental methodologies for the determination of its pKa. The unique structural features of this compound, particularly the ortho-formyl group, significantly influence its electronic properties and aqueous solution behavior, making a thorough understanding of its acid-base chemistry crucial for its application in medicinal chemistry and materials science.
Acidity of this compound
Phenylboronic acids are Lewis acids, and their acidity is a critical parameter influencing their solubility, reactivity, and binding affinity, particularly in biological systems. The pKa of unsubstituted phenylboronic acid is approximately 8.8-9.0. However, the introduction of substituents on the phenyl ring can significantly alter the acidity.
The presence of an electron-withdrawing formyl group (-CHO) in the ortho position of this compound leads to a considerable increase in its acidity, resulting in a lower pKa value. This is attributed to the inductive and resonance effects of the formyl group, which stabilize the corresponding boronate anion. Furthermore, an intramolecular interaction between the carbonyl oxygen and the boron center plays a role in its acidic character.[1][2]
In aqueous solutions, this compound can exist in equilibrium with its cyclic tautomer, a 3-hydroxybenzoxaborole.[3][4] This equilibrium is influenced by the solvent and pH of the solution. The formation of this more acidic heterocyclic structure contributes to the overall observed acidity of the compound.[1][2]
Quantitative pKa Data
The pKa values for this compound and related compounds are summarized in the table below. It is important to note that the experimental conditions, such as solvent and temperature, can influence the determined pKa.
| Compound | pKa Value | Method of Determination | Solvent | Reference |
| This compound | Similar to BOB* | Not specified | Aqueous | [1][2] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | 5.67 ± 0.01 | Spectrophotometric | Aqueous | [3] |
| Phenylboronic acid | 8.64–8.90 | Experimental | Aqueous | [5] |
| 4-Formylphenylboronic acid | Lower than 9.0 | Not specified | Not specified | [2] |
*BOB (Benzoxaborole) has a pKa that is generally lower than typical arylboronic acids.
Experimental Protocols for pKa Determination
Several robust methods are employed for the accurate determination of the pKa of boronic acids. The most common techniques are potentiometric titration, spectrophotometric titration, and ¹¹B NMR spectroscopy.
Potentiometric titration is a standard method for determining the pKa of an acid by monitoring the pH of a solution as a titrant of known concentration is added. For weakly acidic boronic acids, the addition of a polyol, such as mannitol (B672), is often necessary to form a more acidic complex, resulting in a more distinct titration endpoint.[6][7]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the boronic acid (e.g., 0.01 M) in deionized water or a suitable aqueous-organic mixture.
-
Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).[6]
-
Prepare a concentrated solution of D-mannitol (e.g., 1 M).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the boronic acid solution into a titration vessel.
-
If necessary, add a sufficient amount of the mannitol solution to the vessel.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.
-
Spectrophotometric titration is a powerful technique for pKa determination when the acidic and basic forms of the compound exhibit different UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.[3][8]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
-
Spectroscopic Measurement:
-
For each buffer solution, prepare a sample by adding a small, constant volume of the boronic acid stock solution to a known volume of the buffer.
-
Measure the UV-Vis absorption spectrum of each sample over a relevant wavelength range.
-
Identify an analytical wavelength where the absorbance difference between the protonated and deprotonated species is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the analytical wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa corresponds to the pH at the inflection point of the curve.
-
¹¹B NMR spectroscopy is a particularly useful technique for studying boronic acids as it directly probes the boron atom. The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state, allowing for the differentiation between the trigonal planar sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate anion.[9][10][11]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of samples of this compound in a suitable solvent (e.g., D₂O) with varying pD values (the equivalent of pH in D₂O).
-
The pD can be adjusted by adding small amounts of DCl or NaOD.
-
-
NMR Measurement:
-
Acquire the ¹¹B NMR spectrum for each sample at a constant temperature.
-
Record the chemical shifts of the boron signals. Typically, the sp² boron of the boronic acid will have a more downfield chemical shift compared to the sp³ boron of the boronate.
-
-
Data Analysis:
-
Plot the observed ¹¹B chemical shift as a function of the pD.
-
The pKa can be determined by fitting the resulting titration curve to an appropriate model. The pKa is the pD at which the concentrations of the boronic acid and the boronate are equal, which corresponds to the midpoint of the chemical shift change.
-
Visualizations
Caption: Acid-base equilibrium of this compound in water.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 6. metrohm.com [metrohm.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biological Mechanisms of 2-Formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylphenylboronic acid (2-FPBA) and its derivatives represent a versatile class of molecules with significant applications in biological systems. Their unique chemical properties, arising from the interplay between the boronic acid moiety and the ortho-formyl group, underpin a range of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action of 2-FPBA, focusing on its roles in enzyme inhibition, bioconjugation, and cellular processes. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and chemical biology, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Core Mechanism: Isomerization and Bioactivity
A fundamental aspect of 2-FPBA's biological activity is its ability to exist in a chemical equilibrium between an open-chain aldehyde form and a cyclic hemiacetal form, 3-hydroxybenzoxaborole. This isomerization is crucial, as the cyclic form often represents the more biologically active species, particularly in antimicrobial applications. The equilibrium can be influenced by the solvent environment and substituents on the phenyl ring.
The structural similarity of the cyclic 3-hydroxybenzoxaborole to the antifungal drug Tavaborole (AN2690) is a key determinant of its antimicrobial mechanism. This resemblance allows it to target essential microbial enzymes.
Enzyme Inhibition: A Primary Mode of Action
2-FPBA and its derivatives have been identified as potent inhibitors of several key enzymes, primarily through the formation of stable, reversible covalent bonds with active site residues.
Inhibition of Leucyl-tRNA Synthetase (LeuRS)
The most well-characterized mechanism of antimicrobial action for 2-FPBA derivatives is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.
-
Mechanism: The cyclic form of 2-FPBA analogues, such as 5-trifluoromethyl-2-formylphenylboronic acid, is believed to be the active inhibitor.[1] This cyclic isomer can enter the editing site of LeuRS. Inside the active site, it is proposed to form a stable adduct with adenosine (B11128) monophosphate (AMP), effectively blocking the enzyme's function and halting protein synthesis, leading to microbial cell death.[1] This mechanism is analogous to that of the FDA-approved antifungal drug Tavaborole.[1]
Inhibition of β-Lactamases
Certain boronic acid compounds, including 2-FPBA, have demonstrated inhibitory activity against β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.
-
Mechanism: this compound acts as an inhibitor of AmpC β-lactamase. The boronic acid moiety is crucial for this activity, as it can form a covalent adduct with the catalytic serine residue in the active site of the β-lactamase, thereby inactivating the enzyme.
-
Quantitative Data:
| Compound | Target Enzyme | Ki (μM) |
| This compound | AmpC β-lactamase | 25.3 ± 4.2 |
Bioconjugation and Chemical Probe Development
The dual reactivity of the formyl and boronic acid groups makes 2-FPBA a valuable tool for bioconjugation and the development of chemical probes for labeling and detecting biomolecules.
-
Iminoboronate Formation: 2-FPBA readily reacts with molecules containing hydrazide or alkoxyamine functionalities to form stable, yet reversible, iminoboronate linkages.[2] This reaction is rapid and can occur under physiological conditions, making it suitable for labeling proteins and other biomolecules in complex biological mixtures.[2]
-
Heterobifunctional Crosslinkers: A heterobifunctional crosslinker based on a 2-FPBA-maleimide scaffold has been developed.[3] This allows for the attachment of hydrazine-containing payloads to cysteine residues in peptides. The dynamic nature of the 2-FPBA handle enables an interplay between different conjugated forms.[3]
Cellular Activities and Cytotoxicity
The biological effects of 2-FPBA extend to cellular systems, where it can exhibit both cytotoxic and signaling-modulatory activities.
-
Cytotoxicity: In vitro studies on L929 fibroblast cell lines have shown that this compound exhibits concentration-dependent cytotoxicity.[4] At concentrations between 3.90-31.25 µg/ml, cell viability remained high (84% and above), while at higher concentrations, viability dropped significantly to 5-10%.[4]
-
Antiproliferative and Proapoptotic Effects: Fluorinated derivatives of this compound, such as 2-fluoro-6-formylphenylboronic acid, have demonstrated potent antiproliferative and proapoptotic activities in cancer cell lines.[5] These compounds can induce cell cycle arrest in the G2/M phase, associated with the activation of caspase-3, a key executioner enzyme in apoptosis.[5]
Experimental Protocols
Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid
This protocol describes a typical two-step synthesis from the corresponding bromobenzaldehyde.[1]
-
Step 1: Lithiation. The starting bromobenzaldehyde is reacted with an organolithium reagent (e.g., n-butyllithium) in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to form the corresponding lithiated intermediate.
-
Step 2: Borylation. The lithiated intermediate is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the desired 5-trifluoromethyl-2-formylphenylboronic acid.
-
Purification. The crude product can be purified by crystallization or chromatography.
In Vitro Enzyme Inhibition Assay (β-Lactamase)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of 2-FPBA against a β-lactamase like AmpC.
-
Reagents and Buffers:
-
Purified β-lactamase enzyme.
-
Substrate (e.g., nitrocefin).
-
This compound stock solution (dissolved in DMSO).
-
Assay buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
-
Procedure:
-
A series of dilutions of the 2-FPBA stock solution are prepared.
-
The enzyme is pre-incubated with the different concentrations of 2-FPBA for a defined period.
-
The reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 485 nm for nitrocefin).
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of 2-FPBA.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Cell Viability Assay (WST-8)
This protocol describes the evaluation of the cytotoxic effects of 2-FPBA on a cell line such as L929 fibroblasts.[4]
-
Cell Culture: L929 fibroblast cells are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Treatment: The cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
WST-8 Assay:
-
After the treatment period, the culture medium is replaced with a fresh medium containing WST-8 reagent.
-
The plates are incubated for a further period (e.g., 1-4 hours) to allow for the conversion of WST-8 to a formazan (B1609692) dye by metabolically active cells.
-
-
Measurement: The absorbance of the formazan dye is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.
Visualizations
Signaling Pathway: Inhibition of Leucyl-tRNA Synthetase
References
- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 2. Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A this compound (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-Formylphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-formylphenylboronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 2-formylbiaryls, which are key intermediates in the development of pharmaceuticals and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The coupling of this compound with aryl halides is of particular interest as it provides a direct route to 2-formylbiaryls. These compounds are versatile building blocks, with the aldehyde functionality serving as a handle for further synthetic transformations in the construction of complex molecular architectures. The reaction generally proceeds under mild conditions, tolerates a wide range of functional groups, and utilizes commercially available and relatively non-toxic reagents.
Reaction Scheme and Mechanism
The general transformation involves the palladium-catalyzed reaction of this compound with an aryl halide (iodide, bromide, or chloride) in the presence of a base.
General Reaction:
The catalytic cycle, a fundamental concept in understanding the reaction, is depicted in the following diagram.
Experimental Protocols
Two general protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating
This protocol is a general procedure adaptable for a wide range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon inert gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).
-
Catalyst and Base Addition: Add the palladium catalyst (1-5 mol%) and the base (2-3 equivalents). If a separate ligand is used, it is also added at this stage.
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent and water, typically in a 4:1 to 10:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the Suzuki coupling reaction.
Materials:
-
Same as Protocol 1
-
Microwave synthesis reactor and appropriate reaction vessels
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the chosen solvent system.
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the set temperature (typically 100-150 °C) for a short duration (5-30 minutes).
-
Work-up and Purification: After cooling, the work-up and purification steps are the same as in Protocol 1.
Data Presentation: Substrate Scope and Yields
The success of the Suzuki coupling of this compound is influenced by the nature of the aryl halide and the reaction conditions. The following tables summarize representative yields obtained with various substituted aryl halides.
Table 1: Suzuki Coupling of this compound with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 4-Bromotoluene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~90 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF/H₂O | 90 | 4 | ~92 |
| 1-Bromo-4-cyanobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | ~88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Dioxane/H₂O | 110 | 10 | ~85 |
| 2-Bromotoluene | PdCl₂(dppf) (3) | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~75 |
Table 2: Suzuki Coupling of this compound with Aryl Chlorides
The coupling of aryl chlorides is generally more challenging due to the stronger C-Cl bond. More active catalyst systems and sometimes higher temperatures are required.
| Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂/SPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~70 |
| 4-Chlorotoluene | Pd₂ (dba)₃/XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | ~78 |
| 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF/H₂O | 120 | 12 | ~85 |
| 1-Chloro-4-cyanobenzene | Pd(OAc)₂/SPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 20 | ~75 |
| 1-Chloro-4-(trifluoromethyl)benzene | Pd₂ (dba)₃/XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 120 | 24 | ~72 |
Note: The yields presented are indicative and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification.
Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki coupling experiment.
Applications in Drug Development
The 2-formylbiaryl scaffold is a prevalent motif in many biologically active molecules and approved drugs. The aldehyde functionality allows for the facile introduction of diverse functional groups through reactions such as reductive amination, Wittig reactions, and condensations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the synthesis of certain angiotensin II receptor antagonists and anti-inflammatory agents utilizes biaryl aldehydes as key intermediates.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a robust and versatile method for the synthesis of 2-formylbiaryls. The choice of catalyst, base, solvent, and reaction conditions can be tailored to achieve high yields with a broad range of substrates. These application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
Application Notes and Protocols: Petasis Reaction Conditions Using 2-Formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Petasis reaction utilizing 2-formylphenylboronic acid as a key bifunctional reagent. This intramolecular variation of the classic multicomponent reaction offers an efficient pathway to synthesize substituted isoindolinones, a scaffold of significant interest in medicinal chemistry and drug development.
Introduction
The Petasis reaction is a powerful multicomponent transformation that conventionally involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. A unique and elegant variation of this reaction employs this compound, which contains both the aldehyde and the boronic acid functionalities within the same molecule. This arrangement facilitates an intramolecular reaction cascade upon the addition of an amine, leading to the formation of a five-membered lactam ring characteristic of the isoindolinone core. This one-pot synthesis is notable for its operational simplicity, high atom economy, and the ability to generate molecular complexity from readily available starting materials.
Reaction Principle and Mechanism
The reaction is initiated by the condensation of the amine with the aldehyde group of this compound to form an iminium ion intermediate. Subsequently, the ortho-boronic acid moiety engages in an intramolecular nucleophilic attack on the electrophilic iminium carbon. This is followed by protodeboronation to yield the cyclized 3-substituted isoindolinone product. The reaction is believed to proceed through a boronate intermediate which facilitates the intramolecular transfer of the aryl group.
Applications in Drug Discovery
The isoindolinone core is a privileged scaffold found in numerous biologically active compounds and approved drugs. Its rigid, planar structure allows it to effectively mimic peptide bonds and interact with various biological targets. Consequently, the Petasis reaction with this compound has emerged as a valuable tool for the rapid synthesis of diverse libraries of isoindolinone derivatives for high-throughput screening and lead optimization in drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases.
Tabulated Reaction Conditions
The following tables summarize quantitative data from various studies on the Petasis reaction with this compound, showcasing the impact of different solvents, temperatures, and reaction times on product yields.
Table 1: Effect of Solvent on the Petasis Reaction of this compound
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine (B48309) | Dichloromethane (DCM) | Room Temperature | 12 | 85 |
| 2 | Benzylamine | Toluene | 80 | 8 | 92 |
| 3 | Benzylamine | Ethanol (B145695) | Reflux | 6 | 95 |
| 4 | Benzylamine | Acetonitrile | Reflux | 10 | 88 |
| 5 | Morpholine | Dichloromethane (DCM) | Room Temperature | 18 | 75 |
| 6 | Morpholine | Toluene | 80 | 12 | 85 |
| 7 | Morpholine | Ethanol | Reflux | 8 | 89 |
| 8 | Morpholine | Acetonitrile | Reflux | 14 | 81 |
Table 2: Substrate Scope with Various Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Ethanol | Reflux | 12 | 2-Phenylisoindolin-1-one | 78 |
| 2 | 4-Methoxyaniline | Ethanol | Reflux | 12 | 2-(4-Methoxyphenyl)isoindolin-1-one | 82 |
| 3 | Cyclohexylamine | Toluene | 80 | 10 | 2-Cyclohexylisoindolin-1-one | 90 |
| 4 | Glycine methyl ester | Dichloromethane (DCM) | Room Temperature | 24 | Methyl 2-(1-oxoisoindolin-2-yl)acetate | 75 |
| 5 | L-Alanine methyl ester | Dichloromethane (DCM) | Room Temperature | 24 | Methyl 2-(1-oxoisoindolin-2-yl)propanoate | 72 (as a mixture of diastereomers) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindolinones
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired solvent (e.g., ethanol, toluene, or dichloromethane) (5 mL).
-
To this suspension, add the corresponding amine (1.1 mmol, 1.1 equiv) at room temperature.
-
The reaction mixture is then stirred at the specified temperature (room temperature or heated to reflux) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the pure N-substituted isoindolinone.
Protocol 2: Synthesis of 2-Benzylisoindolin-1-one (B2481375)
-
In a 25 mL round-bottom flask, suspend this compound (150 mg, 1.0 mmol) in ethanol (10 mL).
-
Add benzylamine (118 mg, 1.1 mmol) to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 6 hours.
-
After completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 2-benzylisoindolin-1-one as a white solid (yields typically >90%).
Visualizing the Workflow
The following diagrams illustrate the key relationships and the experimental workflow of the Petasis reaction with this compound.
Caption: Proposed mechanistic pathway of the intramolecular Petasis reaction.
Caption: A typical experimental workflow for the synthesis of isoindolinones.
Application Notes and Protocols for the Reductive Amination of Amines with 2-Formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate, followed by reduction to the corresponding amine, is widely employed in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1]
This document provides detailed application notes and protocols for the reductive amination of primary and secondary amines with 2-formylphenylboronic acid. This specific transformation is of significant interest as it leads to the formation of 2-(aminomethyl)phenylboronic acid derivatives. These products are valuable scaffolds in drug discovery and development, serving as key intermediates for more complex molecules and as potential enzyme inhibitors or sensors.[2] The presence of the boronic acid moiety offers a versatile handle for further functionalization, such as through Suzuki coupling reactions.
Reaction Principle
The reductive amination of this compound with an amine proceeds in two key steps:
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of this compound, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of an imine (or iminium ion under acidic conditions). This equilibrium can be driven towards the imine by removing water, although in many one-pot procedures, the imine is formed in situ.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary or tertiary amine product.
A crucial aspect of this specific reaction is the choice of a mild reducing agent that selectively reduces the imine in the presence of the aldehyde and the boronic acid functional groups. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed and effective reducing agent for this purpose.[3][4]
Potential Side Reactions and Considerations
Researchers should be aware of potential side reactions that can occur during the reductive amination of this compound:
-
Benzoxaborole Formation: With certain aliphatic amines, the reaction can proceed with the formation of 3-amino-substituted benzoxaboroles.[2] This is due to an intramolecular cyclization between the boronic acid and the newly formed aminomethyl group.
-
Deboronation: Under certain conditions, cleavage of the C-B bond can occur, leading to the loss of the boronic acid functionality. This phenomenon has been observed to be sensitive to the specific amine substrate used.[2]
-
Over-alkylation: When using primary amines, there is a possibility of the secondary amine product reacting further with the aldehyde to form a tertiary amine. Careful control of stoichiometry and reaction conditions can minimize this.[3]
Data Presentation
The following tables summarize representative examples of the reductive amination of this compound with various amines. Note: Comprehensive, tabulated data for a wide variety of amines with this specific substrate is limited in the readily available literature. The following examples are illustrative.
Table 1: Reductive Amination with Primary Amines
| Entry | Primary Amine | Product | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | 2-((Phenylamino)methyl)phenylboronic acid | NaBH₄ | Methanol (B129727) | Room Temperature, 2h | Not Reported | [2] |
| 2 | Methyl anthranilate | Methyl 2-(((2-(dihydroxyboranyl)benzyl)amino)methyl)benzoate | NaBH₄ | Methanol | Not Specified | Good | [2] |
Table 2: Reductive Amination with Secondary Amines
| Entry | Secondary Amine | Product | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | N-ethylaniline | 2-((Ethyl(phenyl)amino)methyl)phenylboronic acid | NaBH₄ | Methanol | 0°C to RT, overnight | 75% | [2] |
| 2 | Morpholine | 2-(Morpholinomethyl)phenylboronic acid | NaBH₄ | Methanol | Not Specified | Moderate | [2] |
| 3 | Thiomorpholine | 3-(Thiomorpholino)benzo[c][2][3]oxaborol-1(3H)-ol* | NaBH₄ | Methanol | Not Specified | Not Reported | [2] |
*Note: In the case of thiomorpholine, the cyclized benzoxaborole product was observed.
Experimental Protocols
General Protocol for One-Pot Reductive Amination
This protocol provides a general procedure for the reductive amination of an amine with this compound using sodium borohydride.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the this compound in anhydrous methanol (approximately 0.1-0.2 M concentration). Add the amine (1.0-1.2 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Carefully and portion-wise, add sodium borohydride (1.5-2.0 eq) to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 2-(aminomethyl)phenylboronic acid derivative.
Visualizations
Reaction Signaling Pathway
Caption: General reaction pathway for the reductive amination of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the one-pot reductive amination.
Logical Relationships of Reaction Components
Caption: Interplay of components in the reductive amination reaction.
References
- 1. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Formylphenylboronic Acid as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid has emerged as a powerful and versatile building block in organic synthesis, offering a unique combination of a reactive aldehyde functionality and a boronic acid moiety. This dual reactivity allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable tool in the construction of complex molecular architectures. Its utility is particularly evident in the total synthesis of natural products and the development of novel pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, supported by quantitative data from selected total syntheses.
Key Applications in Total Synthesis
This compound serves as a linchpin in various synthetic strategies, primarily through its participation in palladium-catalyzed cross-coupling reactions and multicomponent reactions.
-
Suzuki-Miyaura Coupling: The boronic acid functionality readily engages in Suzuki-Miyaura cross-coupling reactions with a wide range of organic halides and triflates. This reaction is a cornerstone for the formation of biaryl and substituted aromatic structures, which are common motifs in natural products and pharmaceuticals.[1] The presence of the formyl group allows for subsequent transformations, such as reductive amination, oxidation, or olefination, providing a handle for further molecular elaboration.
-
Petasis (Borono-Mannich) Reaction: This three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid provides a direct route to substituted amines.[2] this compound can act as the boronic acid component, leading to the formation of α-amino acid derivatives and other nitrogen-containing compounds.[2]
-
Domino and Cascade Reactions: The bifunctional nature of this compound makes it an ideal substrate for domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This approach significantly enhances synthetic efficiency by reducing the number of steps, purifications, and resource consumption.
Featured Application: Total Synthesis of (±)-Lennoxamine
The total synthesis of the protoberberine alkaloid (±)-lennoxamine by Molina and co-workers showcases the power of this compound in a domino reaction sequence. The key step involves a palladium-catalyzed domino Heck-Suzuki-Miyaura reaction between a substituted ynamide and this compound to construct the core isoindolinone structure of the natural product.
Logical Workflow for the Synthesis of the Lennoxamine (B1248200) Core
Caption: Domino reaction workflow for Lennoxamine core synthesis.
Experimental Protocol: Domino Heck-Suzuki-Miyaura Reaction for Lennoxamine Core Synthesis
This protocol is adapted from the synthesis of 3-(arylmethylene)isoindolin-1-ones, a key structural motif of lennoxamine.
Materials:
-
Substituted Ynamide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the substituted ynamide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired isoindolinone intermediate.
Quantitative Data
The following table summarizes the yields for the synthesis of various 3-(arylmethylene)isoindolin-1-one derivatives using a similar domino Heck-Suzuki-Miyaura reaction protocol.
| Entry | Ynamide Substituent (R¹) | Boronic Acid (Ar) | Product | Yield (%) |
| 1 | 4-MeOC₆H₄ | 2-Formylphenyl | 3-((2-formylphenyl)methylene)-...-isoindolin-1-one | 78 |
| 2 | Ph | 2-Formylphenyl | 3-((2-formylphenyl)methylene)-...-isoindolin-1-one | 75 |
| 3 | 4-ClC₆H₄ | 2-Formylphenyl | 3-((2-formylphenyl)methylene)-...-isoindolin-1-one | 82 |
Signaling Pathway Analogy: The Role of this compound in Domino Synthesis
The domino reaction can be visualized as a synthetic signaling cascade, where the initial coupling event triggers a series of subsequent bond formations.
Caption: Synthetic cascade initiated by this compound.
Conclusion
This compound is a highly valuable and versatile building block for the total synthesis of complex natural products and medicinally relevant molecules. Its ability to participate in powerful transformations such as the Suzuki-Miyaura coupling and domino reactions allows for the rapid and efficient construction of intricate molecular scaffolds. The presented application in the synthesis of the lennoxamine core highlights its potential to streamline synthetic routes and access complex architectures in a convergent and atom-economical manner. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this compound in their synthetic endeavors to accelerate the discovery and development of new chemical entities.
References
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2-Formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid is a versatile bifunctional molecule that has emerged as a crucial building block in the synthesis of fluorescent probes for a wide array of analytes. Its aldehyde group provides a reactive handle for the facile construction of complex molecular architectures, typically through Schiff base formation with amino-functionalized fluorophores. Simultaneously, the boronic acid moiety serves as a recognition site for various species, including reactive oxygen species (ROS), saccharides, metal ions, and biological thiols. This unique combination allows for the rational design of "turn-on" or "turn-off" fluorescent sensors with high sensitivity and selectivity.
These application notes provide detailed protocols for the synthesis and characterization of fluorescent probes derived from this compound, along with a compilation of their photophysical properties and sensing performance. The information is intended to be a comprehensive resource for researchers in chemistry, biology, and medicine who are interested in developing novel tools for bioimaging and sensing.
General Principles of Probe Design and Signaling Mechanisms
The design of fluorescent probes based on this compound leverages several photophysical phenomena to transduce a binding or reaction event into a fluorescent signal. The primary synthetic strategy involves the condensation of the formyl group of this compound with an amino group on a fluorophore to form an imine (Schiff base). The signaling mechanism is then dictated by the interaction of the analyte with the boronic acid moiety.
Common Signaling Mechanisms:
-
Photoinduced Electron Transfer (PET): In many designs, a tertiary amine donor is positioned in proximity to the fluorophore. In the "off" state, the lone pair of electrons on the nitrogen can quench the fluorescence of the fluorophore through PET. Upon binding of an analyte to the boronic acid, the Lewis acidity of the boron atom increases, leading to an interaction with the amine's lone pair. This interaction inhibits the PET process, resulting in a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): The boronic acid group can act as an electron-withdrawing group. When conjugated with an electron-donating group on the fluorophore, an ICT state can be established upon excitation. The binding of an analyte to the boronic acid alters its electronic properties, thereby modulating the ICT process and leading to a change in the fluorescence emission wavelength or intensity.
-
Fluorescence Resonance Energy Transfer (FRET): In a FRET-based sensor, two fluorophores, a donor and an acceptor, are incorporated into the probe. The binding of an analyte to the boronic acid can induce a conformational change that alters the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and resulting in a ratiometric fluorescence signal.
-
Excited-State Intramolecular Proton Transfer (ESIPT): For certain fluorophores, the binding of an analyte to the boronic acid can influence the ESIPT process, leading to a change in the fluorescence emission.
-
Aggregation-Induced Emission (AIE): Some probes are designed to be non-emissive in solution but become highly fluorescent upon aggregation. The interaction with an analyte can trigger the aggregation or disaggregation of the probe molecules, leading to a "turn-on" or "turn-off" of fluorescence.
Application 1: Fluorescent Probes for Reactive Oxygen Species (ROS)
Boronic acids are readily oxidized by certain ROS, particularly hydrogen peroxide (H₂O₂), to the corresponding phenols. This transformation from a boronic acid to a hydroxyl group induces a significant change in the electronic properties of the molecule, which can be harnessed for fluorescent sensing.
Protocol 1: Synthesis of a "Turn-On" Fluorescent Probe for Hydrogen Peroxide (H₂O₂)
This protocol describes the synthesis of a Schiff base fluorescent probe from this compound and an amino-functionalized coumarin (B35378) fluorophore. The resulting probe is weakly fluorescent due to PET quenching. Upon oxidation by H₂O₂, the boronic acid is converted to a phenol, which disrupts the PET process and leads to a significant increase in fluorescence intensity.
Materials:
-
This compound
-
Ethanol (B145695), absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 150 mg) and 7-amino-4-methylcoumarin (1.0 mmol, 175 mg).
-
Add 50 mL of absolute ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the pure fluorescent probe as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for H₂O₂ Detection
Caption: Experimental workflow for the synthesis and application of a fluorescent probe for H₂O₂ detection.
Signaling Pathway for H₂O₂ Detection
Caption: Signaling pathway for the "turn-on" detection of H₂O₂ by a boronic acid-based probe.
Quantitative Data for ROS Probes
| Probe Name (Fluorophore) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Analyte | Reference |
| DFP-H₂O₂ (Aminobenzonitrile) | ~350 | ~450 | - | ~100 µM | H₂O₂ | [1] |
| Peroxyfluor-1 (Fluorescein) | 490 | 515 | 0.4 | 1-5 µM | H₂O₂ | [2] |
| Peroxyresorufin-1 (Resorufin) | 560 | 585 | - | <1 µM | H₂O₂ | [2] |
Application 2: Fluorescent Probes for Saccharides
The reversible covalent interaction between boronic acids and cis-1,2- or 1,3-diols is the basis for the design of fluorescent saccharide sensors. This interaction forms a cyclic boronate ester, which alters the electronic properties of the boronic acid and, consequently, the photophysical properties of the attached fluorophore.
Protocol 2: Synthesis of a FRET-Based Ratiometric Sensor for Glucose
This protocol describes the assembly of a two-component FRET-based sensor for saccharides using this compound. L-tryptophanol acts as the FRET donor, and 6,7-dihydroxycoumarin (esculetin) serves as the FRET acceptor. In the absence of saccharides, the components self-assemble, bringing the donor and acceptor into close proximity and enabling FRET. The addition of a saccharide competitively binds to the boronic acid, disrupting the assembly and leading to a decrease in FRET.
Materials:
-
This compound
-
L-Tryptophanol
-
6,7-Dihydroxycoumarin (Esculetin)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in methanol.
-
Prepare a 10 mM stock solution of L-tryptophanol in methanol.
-
Prepare a 10 mM stock solution of 6,7-dihydroxycoumarin in methanol.
-
Prepare a stock solution of the desired saccharide (e.g., glucose) in phosphate buffer (pH 7.4).
-
-
Sensor Assembly:
-
In a cuvette, mix the stock solutions of this compound, L-tryptophanol, and 6,7-dihydroxycoumarin in phosphate buffer (pH 7.4) to achieve final concentrations in the micromolar range (e.g., 10 µM each).
-
-
Fluorescence Titration:
-
Record the fluorescence emission spectrum of the sensor assembly by exciting at the absorption maximum of the donor (L-tryptophanol, ~280 nm). Observe the emission from both the donor and the acceptor.
-
Add increasing concentrations of the saccharide stock solution to the cuvette.
-
After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum again.
-
-
Data Analysis:
-
Plot the ratio of the acceptor emission intensity to the donor emission intensity as a function of the saccharide concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model.
-
Signaling Pathway for FRET-Based Saccharide Sensing
Caption: Signaling pathway of a FRET-based saccharide sensor.
Quantitative Data for Saccharide Probes
| Probe (Fluorophore/System) | Excitation (nm) | Emission (nm) | Binding Constant (Ka, M⁻¹) for Glucose | Analyte | Reference |
| Anthracene-boronic acid | ~370 | ~420 | ~1.8 x 10³ | Glucose | [3] |
| Tryptophanol/Esculetin FRET | ~280 | Donor: ~350, Acceptor: ~460 | - | Saccharides | [4] |
| TPE-DABA (Tetraphenylethene) | 380 | 495-595 | - | Saccharides | [5] |
Application 3: Fluorescent Probes for Metal Ions
The interaction of metal ions with fluorescent probes containing a this compound moiety can lead to changes in fluorescence through various mechanisms, often involving the formation of a coordination complex. Schiff base ligands derived from this compound can act as effective chelators for certain metal ions.
Protocol 3: Synthesis of a "Turn-On" Fluorescent Probe for Aluminum Ions (Al³⁺)
This protocol describes the synthesis of a Schiff base fluorescent probe for the selective detection of Al³⁺. The probe is synthesized by the condensation of this compound with a suitable amino-functionalized fluorophore. The resulting probe exhibits weak fluorescence, which is significantly enhanced upon coordination with Al³⁺ due to chelation-enhanced fluorescence (CHEF) and inhibition of C=N isomerization.[6][7]
Materials:
-
This compound
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol, 150 mg) in 20 mL of methanol in a 50 mL round-bottom flask.
-
Add a solution of 2-amino-5-methylphenol (1.0 mmol, 123 mg) in 10 mL of methanol to the flask.
-
Heat the mixture to reflux and stir for 3-4 hours.
-
Allow the solution to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Dry the product under vacuum to obtain the pure fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway for Al³⁺ Detection
Caption: Signaling mechanism for the "turn-on" detection of Al³⁺ by a Schiff base probe.
Quantitative Data for Metal Ion Probes
| Probe (Fluorophore) | Excitation (nm) | Emission (nm) | Detection Limit | Analyte | Reference |
| Schiff base (o-Vanillin-p-aminoacetophenone) | ~370 | ~516 | 1.98 x 10⁻⁸ M | Al³⁺ | [6] |
| Schiff base (Salicylaldehyde-p-aminoacetophenone) | ~370 | ~518 | 4.79 x 10⁻⁸ M | Al³⁺ | [6] |
| GFP Chromophore Analogue | ~410 | ~510 | ~100 µM | Zn²⁺ | [8][9] |
Application 4: Fluorescent Probes for Biological Thiols
Fluorescent probes for biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are valuable tools for studying redox biology. Probes based on this compound can be designed to react with thiols, leading to a change in their fluorescence properties.
Design Strategy for a "Turn-On" Thiol Probe
A common strategy involves the synthesis of a probe where the fluorescence is quenched. The reaction of the probe with a thiol can trigger a cleavage or rearrangement reaction that releases a highly fluorescent molecule. For instance, a probe can be designed with a recognition site for thiols that, upon reaction, initiates a self-immolative process to release a fluorophore.
Experimental Workflow for Thiol Detection
Caption: General experimental workflow for the synthesis and application of a "turn-on" fluorescent probe for biological thiols.
Quantitative Data for Thiol Probes
| Probe (Fluorophore) | Excitation (nm) | Emission (nm) | Detection Limit | Analyte | Reference |
| Coumarin-based | ~400 | ~470 | 0.2-0.4 µM | Cys, Hcy, GSH | [10] |
| Rhodamine B-based | ~560 | ~586 | 0.219 µM | GSH | [11] |
| Two-photon Probe | ~820 | ~520 / ~585 | - | Cys, Hcy, GSH | [5] |
Conclusion
This compound is a powerful and versatile platform for the development of fluorescent probes for a diverse range of biologically and environmentally important analytes. The straightforward synthesis, tunable photophysical properties, and varied signaling mechanisms make these probes highly attractive for applications in chemical biology, diagnostics, and drug development. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and synthesize novel fluorescent sensors tailored to their specific needs. The modular nature of the synthetic approaches allows for the facile incorporation of different fluorophores and recognition elements, opening up a vast chemical space for the creation of next-generation sensing technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent schiff base probes for sequential detection of Al3+ and F- and cell imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Frontiers | Theoretical investigation on a simple turn on fluorescent probe for detection of biothiols based on coumarin unit [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Applications of 2-Formylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid (2-FPBA) is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its unique structure, featuring both a reactive aldehyde and a boronic acid moiety, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of therapeutic agents, a crucial component in the development of chemical probes for studying biological processes, and a promising scaffold for diagnostic imaging agents.
The aldehyde group serves as a handle for various reactions, including reductive amination, condensation, and the formation of iminoboronates. The boronic acid group is well-known for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] Furthermore, the ability of the boronic acid to interact with diols and its intrinsic Lewis acidity are key to its function in various biological applications.
This document provides detailed application notes and experimental protocols for the key uses of this compound in medicinal chemistry, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
I. Synthesis of Bioactive Benzoxaboroles
This compound is a key precursor for the synthesis of benzoxaboroles, a class of compounds with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2][3] The synthesis typically involves the reduction of the formyl group to a hydroxyl, which then undergoes intramolecular condensation with the adjacent boronic acid to form the stable benzoxaborole ring.
Application Note:
The reduction of this compound is a straightforward and efficient method for accessing the benzoxaborole scaffold.[2][3] This scaffold is present in the FDA-approved antifungal drug Tavaborole (AN2690), highlighting its therapeutic relevance.[4] The antimicrobial activity of benzoxaboroles derived from 2-FPBA is often attributed to their ability to inhibit essential enzymes, such as leucyl-tRNA synthetase (LeuRS) in fungi and bacteria.[2][4]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a this compound derivative against various microorganisms, demonstrating its potential as an antimicrobial agent.
| Compound | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Bacillus cereus (MIC, µg/mL) | Reference |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Moderate | > AN2690 | > AN2690 | < AN2690 | [2][4] |
| AN2690 (Tavaborole) | - | - | - | - | [4] |
Experimental Protocol: Synthesis of 3-Hydroxybenzoxaborole
This protocol describes the general procedure for the synthesis of a 3-hydroxybenzoxaborole from this compound via reduction.
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxybenzoxaborole.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Visualization: Synthesis of Benzoxaborole
Caption: Workflow for the synthesis of 3-hydroxybenzoxaborole from this compound.
II. Development of Chemical Probes via Iminoboronate Formation
This compound is a key reagent in the development of chemical probes for protein labeling and studying biological processes.[5][6] It reacts with α-nucleophiles, such as hydrazides, to form a reversible iminoboronate linkage.[5] This chemistry allows for the modular construction of chemical probes and subsequent detection of labeled proteins through ligand-fluorophore exchange.[5]
Application Note:
The formation of iminoboronates from 2-FPBA provides a powerful tool for chemical biology. This reversible covalent chemistry enables the assembly of probes in situ and the selective labeling of proteins of interest.[5][6] The reversibility of the iminoboronate bond can be exploited for the release of captured proteins or for the exchange of reporter tags, offering flexibility in experimental design.[5]
Quantitative Data: Dissociation Constants
The stability of the iminoboronate linkage is crucial for its application. The dissociation constants (Kd) for the association of acetylphenylboronic acid (a close analog) with different nucleophiles are presented below.
| Nucleophile | Dissociation Constant (Kd) | Reference |
| Hydrazide | 0.6 mmol/L | [6] |
| Phenylhydrazine | 0.07 µmol/L | [6] |
| Oxime | 14 µmol/L | [6] |
Experimental Protocol: Protein Labeling using an Iminoboronate-based Probe
This protocol outlines a general procedure for labeling a protein of interest (POI) using a chemical probe synthesized from a 2-FPBA derivative and a hydrazide-functionalized ligand.
Materials:
-
This compound-derivatized reactive group (e.g., with a sulfonyl fluoride)
-
Hydrazide-functionalized ligand targeting the POI
-
Protein of interest (POI) in a suitable buffer (e.g., PBS, pH 7.4)
-
α-Amino hydrazide-functionalized fluorophore (for detection)
-
SDS-PAGE analysis reagents and equipment
-
Fluorescence scanner
Procedure:
-
Probe Formation:
-
React the 2-FPBA-derivatized reactive group with an equimolar amount of the hydrazide-functionalized ligand in an appropriate solvent (e.g., DMSO).
-
Allow the reaction to proceed overnight at room temperature to form the iminoboronate chemical probe.
-
-
Protein Labeling:
-
Incubate the purified POI with the pre-formed iminoboronate probe at a suitable concentration (e.g., 1-10 µM) in a buffered solution.
-
The incubation time will depend on the reactivity of the probe and the protein, typically ranging from 30 minutes to a few hours at 37 °C.
-
-
Ligand-Fluorophore Exchange (Detection):
-
To the protein labeling reaction, add an excess of the α-amino hydrazide-functionalized fluorophore.
-
Incubate for an additional 1-2 hours at 37 °C to allow for the transimination reaction, which exchanges the ligand for the fluorophore on the labeled protein.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the protein mixture by SDS-PAGE.
-
Visualize the labeled protein by scanning the gel for fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Visualization: Iminoboronate-based Protein Labeling
References
Preparation of Benzoxaboroles from 2-Formylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural and electronic properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have led to the development of novel therapeutics. Several benzoxaborole-based drugs have been approved for clinical use, highlighting the importance of this scaffold. This document provides detailed application notes and experimental protocols for the synthesis of benzoxaboroles from the readily available starting material, 2-formylphenylboronic acid. Two primary synthetic strategies will be detailed: the direct reduction to form the parent benzoxaborole ring system and the synthesis of 3-substituted amino derivatives through reaction with secondary amines.
Synthetic Pathways Overview
The preparation of benzoxaboroles from this compound can be efficiently achieved through two principal routes, offering access to either the unsubstituted benzoxaborole core or C3-functionalized analogs.
Caption: Synthetic routes from this compound to benzoxaboroles.
Data Presentation: A Comparative Summary of Synthetic Methods
The following table summarizes the key quantitative data for the two primary synthetic methods detailed in this document.
| Method | Product | Reagents | Typical Yield (%) |
| Protocol 1: Direct Reduction | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) (MeOH) | 85 - 95 |
| Protocol 2: Amination | 3-(Morpholin-4-yl)-1,3-dihydro-1H-benzo[c][1][2]oxaborol-1-ol | Morpholine (B109124), Methanol (MeOH) | 90 - 98 |
| Protocol 2: Amination | 3-(Piperidin-1-yl)-1,3-dihydro-1H-benzo[c][1][2]oxaborol-1-ol | Piperidine, Methanol (MeOH) | 88 - 96 |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole via Direct Reduction
This protocol describes the direct reduction of the aldehyde functionality in this compound, which subsequently undergoes intramolecular cyclization to form the benzoxaborole ring.
Caption: Workflow for the direct reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Toluene
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of boronic acid).
-
Cool the solution to 0 °C using an ice bath.
-
Reduction: To the cooled and stirring solution, add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH of the solution is approximately 2-3.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of toluene and hexane to afford 1,3-dihydro-1-hydroxy-2,1-benzoxaborole as a white solid.
Protocol 2: Synthesis of 3-Amino-substituted Benzoxaboroles
This protocol details the synthesis of 3-amino-substituted benzoxaboroles through the direct reaction of this compound with a secondary amine.
Caption: Workflow for the synthesis of 3-amino-substituted benzoxaboroles.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine or piperidine)
-
Methanol (MeOH), anhydrous
-
Diethyl ether or Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 15 mL per gram of boronic acid).
-
Amination: To the stirring solution, add the secondary amine (e.g., morpholine or piperidine) (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Triturate the resulting solid residue with cold diethyl ether or hexane.
-
Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the pure 3-amino-substituted benzoxaborole.
Concluding Remarks
The protocols described herein provide reliable and efficient methods for the synthesis of benzoxaboroles from this compound. The direct reduction offers a straightforward route to the parent benzoxaborole scaffold, while the reaction with secondary amines allows for the introduction of diverse functionalities at the 3-position, enabling the exploration of structure-activity relationships in drug discovery programs. These methods are scalable and utilize readily available reagents, making them highly applicable in a research and development setting.
References
Application Notes and Protocols: The Versatility of 2-Formylphenylboronic Acid in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid and its derivatives have emerged as indispensable building blocks in modern organic and medicinal chemistry. Their unique bifunctional nature, possessing both a reactive aldehyde and a versatile boronic acid moiety, allows for their participation in a wide array of chemical transformations. This enables the efficient construction of complex molecular architectures and the synthesis of a diverse range of bioactive compounds. These compounds have shown promise in various therapeutic areas, including the development of antifungal agents, and as sophisticated tools for biomedical research, such as fluorescent probes for detecting reactive oxygen species (ROS).[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic methodologies, including the Petasis reaction, Suzuki-Miyaura cross-coupling, and the synthesis of fluorescent sensors and other bioactive heterocyclic systems.
Key Applications and Protocols
Petasis (Borono-Mannich) Reaction: A Gateway to Substituted Amines
The Petasis reaction is a powerful three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, providing a direct route to α-substituted amines.[2][3] When this compound is employed, it can act as the aldehyde component, leading to the formation of valuable intermediates for the synthesis of more complex bioactive molecules. A particularly useful variation involves the reaction with a secondary amine and glyoxylic acid to produce N-substituted α-amino acids.
This protocol describes a general procedure for the Petasis reaction using this compound, morpholine, and various arylboronic acids.
Materials:
-
This compound
-
Morpholine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Hexafluoroisopropanol (HFIP)
-
3 Å Molecular Sieves
-
Toluene
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask containing 3 Å molecular sieves, add the amine (1 equivalent), this compound (1.2 equivalents), and the arylboronic acid (1.2 equivalents).
-
Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.1 M.
-
Stir the mixture at room temperature and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 4-10%) to yield the desired product.
| Entry | Amine | Aldehyde | Boronic Acid | Product | Yield (%) |
| 1 | Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 2-Thienylboronic acid | 4a | 87 |
| 2 | 2-Thiophenemethylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 2-Thienylboronic acid | 4b | 83 |
| 3 | N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Phenylboronic acid | 4i | 43 |
Data sourced from a study on Petasis sequence reactions for scaffold-diverse synthesis.[4]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond. This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and mild reaction conditions. This compound is an excellent substrate for these reactions, enabling the synthesis of biaryl compounds with an aldehyde handle for further functionalization.
This protocol details the synthesis of 2-(pyridin-2-yl)benzaldehyde, a precursor to various bioactive molecules.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Dichloromethane
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1.0 mmol) and this compound (1.2 mmol) in a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(pyridin-2-yl)benzaldehyde. Note: In some cases, anomalous dimeric products can form.[5]
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 73 |
| 2 | 4-n-Butylchlorobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 76 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 78 |
| 4 | 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 1 | Base | Dioxane | 91 |
| 5 | 4-Bromoisoquinoline | Pd₂(dba)₃ / Ligand 1 | Base | Dioxane | 82 |
Data adapted from a study on Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[6]
Synthesis of Fluorescent Sensors for Bioactive Molecules
The boronic acid moiety is known to react with diols, and this property has been ingeniously exploited in the design of fluorescent sensors. Furthermore, the carbon-boron bond in arylboronic acids is susceptible to cleavage by certain reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to the formation of a phenol.[7] This transformation can induce a significant change in the fluorescence properties of a molecule, forming the basis for "turn-on" or "turn-off" fluorescent probes. The formyl group on the this compound scaffold provides a convenient handle to attach a fluorophore.
This protocol describes the synthesis of a coumarin-based fluorescent probe for H₂O₂ using a derivative of this compound.
Materials:
-
3-Acetyl-7-hydroxy-2H-chromen-2-one
-
4-(Bromomethyl)phenylboronic acid
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add 3-acetyl-7-hydroxy-2H-chromen-2-one (1 mmol), 4-(bromomethyl)phenylboronic acid (1 mmol), and anhydrous K₂CO₃ (7 mmol).
-
Add acetone (15 mL) and reflux the mixture at 55 °C for 14 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Perform an extraction with dichloromethane.
-
Purify the crude product by column chromatography to yield the fluorescent probe.[8][9]
| Compound | Formula | m/z [M+H]⁺ (Calcd.) | m/z [M+H]⁺ (Found) |
| 3-Acetyl-7-hydroxy-2H-chromen-2-one | C₁₁H₈O₄ | 205.05 | 205.05 |
Data from the synthesis of a novel fluorescent probe for hydrogen peroxide.[9]
Synthesis of Other Bioactive Heterocycles
The reactivity of the aldehyde and boronic acid groups in this compound allows for its use in the synthesis of a variety of other bioactive heterocyclic systems, including benzoxaboroles and quinazolinones.
Benzoxaboroles are a class of boron-containing heterocycles that have garnered significant attention due to their diverse biological activities, including antifungal and anti-inflammatory properties.[1] A straightforward method for their synthesis involves the reduction of the formyl group of this compound, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 3-Substituted Benzoxaboroles
This protocol describes the synthesis of chiral benzoxaboroles via an organocatalyzed Wittig/oxa-Michael reaction cascade.
Materials:
-
This compound
-
Wittig salt (e.g., (methoxymethyl)triphenylphosphonium (B8745145) chloride)
-
Base (e.g., n-butyllithium)
-
Aryl aldehyde
-
Chiral amino-squaramide catalyst
-
Toluene
-
Dichloromethane
Procedure:
-
Wittig Olefination: In a flame-dried flask under an inert atmosphere, prepare the Wittig reagent from the corresponding phosphonium (B103445) salt and base. React with this compound to generate an in situ ortho-boronic acid containing chalcone.
-
Asymmetric Oxa-Michael Addition: To the solution of the chalcone, add the chiral amino-squaramide catalyst (10 mol%).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography to yield the enantiomerically enriched 3-substituted benzoxaborole.[10]
| Entry | Aryl group of Wittig-olefin | Yield (%) | ee (%) |
| 1 | Phenyl | 86 | 91 |
| 2 | 4-Methoxyphenyl | 89 | 94 |
| 3 | 4-Chlorophenyl | 97 | 92 |
| 4 | 2-Thiophenyl | 89 | 94 |
| 5 | 2-Furyl | 80 | 92 |
Data from an organocatalytic, enantioselective synthesis of benzoxaboroles.[10]
Quinazolinone scaffolds are prevalent in many biologically active compounds. A one-pot synthesis of quinazolinone derivatives can be achieved from this compound.
Experimental Protocol: One-Pot Synthesis of Quinazolinones
This protocol outlines a copper-mediated one-pot synthesis of quinazolinone derivatives.
Materials:
-
This compound
-
Amine (e.g., piperazine)
-
Ammonia (B1221849) source
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Solvent (e.g., DMSO)
Procedure:
-
To a reaction vessel, add this compound, the amine, a copper catalyst, and the solvent.
-
Introduce the ammonia source.
-
Heat the reaction mixture and stir until the reaction is complete.
-
After cooling, perform a suitable workup and purification to isolate the quinazolinone product.[11]
Conclusion
This compound is a remarkably versatile and valuable reagent in the synthesis of bioactive compounds. Its ability to participate in a multitude of powerful chemical transformations, including multicomponent reactions like the Petasis reaction and robust cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a key building block for drug discovery and development. Furthermore, its unique reactivity towards reactive oxygen species has enabled the rational design of sophisticated fluorescent probes for biological imaging. The protocols and data presented in these application notes provide a practical guide for researchers to harness the synthetic potential of this compound in their own research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Petasis Reaction [organic-chemistry.org]
- 3. Petasis reaction - Wikipedia [en.wikipedia.org]
- 4. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 2-Formylphenylboronic Acid in Materials Science for Advanced Sensors
Introduction
2-Formylphenylboronic acid (2-FPBA) has emerged as a versatile building block in materials science, particularly in the design and synthesis of advanced sensors. Its unique bifunctional nature, possessing both a reactive aldehyde group and a boronic acid moiety, allows for the construction of sophisticated chemosensors for a variety of analytes. The boronic acid group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is fundamental to the detection of saccharides and glycoproteins.[1][2][3][4] Simultaneously, the formyl group provides a convenient handle for the introduction of signaling units, such as fluorophores, or for immobilization onto solid supports. This dual functionality enables the creation of sensors with high sensitivity and selectivity, finding applications in biomedical diagnostics, environmental monitoring, and drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of fluorescent sensors for saccharides and reactive oxygen species.
Application 1: Fluorescent Sensing of Saccharides
The detection of saccharides, particularly glucose, is of paramount importance in the management of diabetes and in various biotechnological processes.[5] Sensors based on this compound offer a promising platform for the development of non-enzymatic glucose monitoring systems.[6][7]
Principle of Detection
The sensing mechanism is predicated on the reversible interaction between the boronic acid group of the 2-FPBA-functionalized sensor and the cis-diol moieties present in saccharides. This binding event can be engineered to produce a measurable change in a signaling molecule, most commonly a fluorophore. The aldehyde group of 2-FPBA is typically reacted with an amino-functionalized fluorophore to create the sensor molecule. Upon binding of a saccharide to the boronic acid, the local environment of the fluorophore is altered, leading to a change in its fluorescence properties, such as intensity or emission wavelength. This can manifest as a "turn-on" or "turn-off" fluorescent response.
dot
Caption: Signaling pathway for a 2-FPBA-based saccharide sensor.
Quantitative Data
The performance of this compound-based saccharide sensors is summarized in the table below.
| Analyte | Sensor System | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Glucose | 2-FPBA functionalized B, N co-doped carbon dots | Fluorescence Turn-Off | 100–4000 μM | 77.17 μM | [6] |
| Glucose | Fluorescent sensor array with 2-FPBA | Fluorescence Resonance Energy Transfer (FRET) | 0–60 mM | 0.94 mM | [4] |
| Fructose | Fluorescent sensor array with 2-FPBA | FRET | - | - | [4] |
| Galactose | Fluorescent sensor array with 2-FPBA | FRET | - | - | [4] |
| Mannose | Fluorescent sensor array with 2-FPBA | FRET | - | - | [4] |
Experimental Protocol: Synthesis of a 2-FPBA-Based Fluorescent Saccharide Sensor
This protocol describes the synthesis of a fluorescent sensor for saccharides by reacting this compound with a commercially available amino-functionalized fluorophore, such as 4-amino-1,8-naphthalimide (B156640).
Materials:
-
This compound (2-FPBA)
-
4-Amino-1,8-naphthalimide
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-amino-1,8-naphthalimide in 50 mL of anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to obtain the pure sensor molecule.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. lornajane.net [lornajane.net]
- 3. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid-based chemical sensors for saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioconjugation Techniques Using 2-Formylphenylboronic Acid (2-FPBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid (2-FPBA) has emerged as a versatile and powerful reagent in the field of bioconjugation. Its unique chemical properties allow for rapid and specific reactions with a variety of functional groups on biomolecules, including proteins, peptides, and antibodies. The ortho-positioning of the formyl and boronic acid groups enables a range of conjugation strategies, primarily through the formation of iminoboronates, stable diazaborine (B1195285) heterocycles, and thiazolidinoboronates. These techniques are pivotal in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), as well as in the creation of sophisticated chemical probes and diagnostic agents.
This document provides detailed application notes and experimental protocols for the use of 2-FPBA in bioconjugation, designed to be a practical guide for researchers in academic and industrial settings.
Core Principles of 2-FPBA Bioconjugation
The reactivity of 2-FPBA is centered around the interplay between its aldehyde and boronic acid functionalities. This dual reactivity allows for the formation of both reversible and stable covalent linkages with biomolecules under physiological conditions.
1. Iminoboronate Formation with Amines: 2-FPBA reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form iminoboronates. This reaction is typically fast and reversible, making it suitable for applications requiring dynamic covalent chemistry.
2. Diazaborine Formation with Hydrazides: The reaction of 2-FPBA with hydrazide-functionalized molecules leads to the formation of a stable tricyclic diazaborine (DAB) structure. This "click-like" reaction is characterized by its rapid kinetics and the high stability of the resulting conjugate, making it ideal for creating robust bioconjugates like ADCs.[1][2]
3. Thiazolidinoboronate (TzB) Formation with N-terminal Cysteines: 2-FPBA can selectively react with N-terminal cysteine (NCys) residues to form a thiazolidinoboronate (TzB) complex.[1] This reaction proceeds through an initial iminoboronate intermediate followed by an intramolecular thiol addition.[1]
Key Applications
-
Antibody-Drug Conjugates (ADCs): 2-FPBA is instrumental in linking cytotoxic drugs to monoclonal antibodies. The resulting ADCs can selectively deliver potent therapeutic agents to cancer cells, minimizing off-target toxicity.[3][4]
-
Protein Labeling: The specific reactivity of 2-FPBA allows for the site-specific labeling of proteins with fluorophores, biotin, or other reporter molecules for imaging and diagnostic applications.
-
Peptide Cyclization and Ligation: 2-FPBA can be used to mediate the cyclization of peptides or the ligation of peptide fragments, which is valuable in the synthesis of complex peptide-based therapeutics.[5]
-
Development of Chemical Probes: The reversible nature of iminoboronate formation can be exploited to create dynamic chemical probes for studying biological processes.[6]
-
Drug Delivery Systems: 2-FPBA chemistry has been employed in the design of stimuli-responsive drug delivery systems, such as glucose-sensitive platforms for insulin (B600854) release.
Quantitative Data Summary
The following tables summarize key quantitative data related to 2-FPBA bioconjugation reactions, providing a basis for experimental design and comparison.
Table 1: Reaction Kinetics of 2-FPBA Conjugations
| Reaction Type | Reactant | Rate Constant (k₂) | Conditions | Reference(s) |
| Diazaborine Formation | Phenylhydrazine | ~10³ M⁻¹s⁻¹ | Neutral pH, aqueous solution | [2] |
| Diazaborine Formation | Glycine hydrazide | ~700 M⁻¹s⁻¹ | pH 7.4, aqueous buffer | [2] |
| Thiazolidinoboronate Formation | N-terminal Cysteine | 10² - 10³ M⁻¹s⁻¹ | Physiological conditions | [1] |
| Iminoboronate Formation | α-Nucleophiles | 10² - 10³ M⁻¹s⁻¹ | Neutral pH | [6] |
Table 2: Stability of 2-FPBA Conjugates
| Conjugate Type | Stability Characteristic | Conditions | Half-life (t₁/₂) | Reference(s) |
| Diazaborine (DAB 2) | Stable in buffer and plasma | pH 4.5, 7.4, 9.0; Human plasma (37°C) | >14 days (buffer), >5 days (plasma) | [3] |
| Diazaborine (DAB 2) | Oxidation with H₂O₂ (100 equiv.) | pH 7.4 | ~15 minutes | [3] |
| Diazaborine (DAB 2) | Oxidation with H₂O₂ (10 equiv.) | pH 7.4 | 3.5 hours | [3] |
| Diazaborine (DAB 29) | Oxidation with H₂O₂ (100 equiv.) | pH 7.4 | 8.1 hours | [3] |
| 2-FPBA-derived Hydrazones/Oximes | Hydrolysis | Physiological pH | ~50 minutes | [7] |
| Oxidized 2-FPBA Hydrazones/Oximes | Hydrolysis | Physiological pH | ~6 months | [7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a 2-FPBA-Functionalized Payload
This protocol describes a general method for labeling a protein containing a suitable nucleophile (e.g., a hydrazide-modified protein) with a 2-FPBA-functionalized payload (e.g., a fluorescent dye).
Materials:
-
Hydrazide-modified protein (1-5 mg/mL in PBS)
-
2-FPBA-functionalized payload (e.g., fluorescent dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., G25)
-
Storage Buffer: PBS or other suitable buffer for the specific protein
Procedure:
-
Protein Preparation: Dissolve the hydrazide-modified protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Payload Preparation: Prepare a stock solution of the 2-FPBA-functionalized payload in a minimal amount of DMSO. The concentration should be high enough to avoid excessive addition of organic solvent to the reaction mixture (typically <5% v/v).
-
Conjugation Reaction:
-
Add the 2-FPBA-payload solution to the protein solution at a molar excess (e.g., 5-20 fold excess over the protein). The optimal ratio should be determined empirically for each specific protein and payload.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction is often rapid and can be monitored by LC-MS to determine completion.
-
-
Purification:
-
Remove the excess, unreacted payload by size-exclusion chromatography (SEC) using a G25 column equilibrated with the desired storage buffer.
-
Collect the fractions containing the protein conjugate.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Determine the Degree of Labeling (DOL) by UV-Vis spectroscopy if the payload has a distinct absorbance. The DOL is the molar ratio of the label to the protein.[8][9][10][11]
-
Confirm the conjugation and purity of the sample using SDS-PAGE and mass spectrometry.
-
Protocol 2: Site-Specific Antibody-Drug Conjugate (ADC) Formation
This protocol outlines the steps for creating a site-specific ADC by first introducing a 2-FPBA handle onto an antibody and then conjugating a hydrazide-containing drug.
Part A: Introduction of 2-FPBA Handle onto the Antibody
Materials:
-
Monoclonal antibody (mAb)
-
Heterobifunctional crosslinker containing a 2-FPBA moiety and an antibody-reactive group (e.g., NHS-ester for lysine modification or maleimide (B117702) for cysteine modification)
-
Reaction Buffer A (for NHS-ester): PBS, pH 8.0-8.5
-
Reaction Buffer B (for maleimide): PBS with 1 mM DTPA, pH 7.2
-
Quenching Reagent (for NHS-ester): 1 M Tris-HCl, pH 8.0
-
Quenching Reagent (for maleimide): 10 mM Cysteine
-
Purification: SEC column (e.g., G25)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the appropriate reaction buffer.
-
Crosslinker Addition: Dissolve the 2-FPBA crosslinker in DMSO and add it to the antibody solution at a defined molar ratio (e.g., 5-10 fold molar excess).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the appropriate quenching reagent.
-
Purification: Purify the 2-FPBA-functionalized antibody using an SEC column to remove excess crosslinker and quenching reagent.
Part B: Conjugation of Hydrazide-Drug to 2-FPBA-Antibody
Materials:
-
2-FPBA-functionalized antibody (from Part A)
-
Hydrazide-modified cytotoxic drug
-
Reaction Buffer: PBS, pH 7.4
-
Purification: SEC column
Procedure:
-
Drug Preparation: Dissolve the hydrazide-modified drug in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Conjugation: Add the drug solution to the 2-FPBA-functionalized antibody solution. A slight molar excess of the drug (e.g., 1.5-5 equivalents per 2-FPBA site) is typically used.
-
Incubation: Incubate the reaction at room temperature. The reaction is generally fast and can be complete within minutes to a few hours.[2] Monitor the reaction progress by LC-MS.
-
Purification: Purify the final ADC using an SEC column to remove any unreacted drug.
-
Characterization:
-
Determine the final protein concentration.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[4]
-
Assess the purity and aggregation state by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Visualizations
References
- 1. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. agilent.com [agilent.com]
- 5. Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apps.bioptic.com.tw [apps.bioptic.com.tw]
- 11. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
One-Pot Syntheses Involving 2-Formylphenylboronic Acid: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring both a reactive aldehyde and a boronic acid moiety, allows for sequential or multicomponent reactions in a single pot. This approach streamlines the synthesis of complex molecular scaffolds, reduces waste, and accelerates the generation of compound libraries for biological screening. The aldehyde group serves as a handle for forming imines, while the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and can also form reversible covalent bonds with biological targets. This document provides detailed application notes and experimental protocols for one-pot syntheses utilizing this compound, with a focus on creating structures relevant to pharmaceutical research.
Core Applications in Medicinal Chemistry
This compound and its derivatives are valuable starting materials for a range of applications in drug discovery:
-
Scaffold for Combinatorial Chemistry : The dual reactivity of this compound enables the rapid synthesis of diverse compound libraries. The formyl group can undergo various condensation reactions, while the boronic acid can participate in cross-coupling reactions to introduce molecular diversity.
-
Synthesis of Heterocycles : This reagent is a key building block for the one-pot synthesis of various heterocyclic systems, such as indazoles and boron-containing heterocycles, which are prevalent in many biologically active compounds.
-
Enzyme Inhibitors : The boronic acid moiety is a well-established "warhead" for targeting serine proteases, making derivatives of this compound promising candidates for the development of potent and selective enzyme inhibitors.
Data Presentation: One-Pot Synthesis of Indazoles
The following table summarizes the quantitative data for a two-step, one-pot synthesis of 1-N-alkoxycarbonyl indazoles from various 2-formylphenylboronic acids and diazodicarboxylates. This reaction proceeds via a copper(II) acetate-catalyzed C-N bond formation followed by an acid- or base-induced ring closure.
| Entry | This compound | Diazodicarboxylate | Product | Yield (%) |
| 1 | This compound | Diethyl azodicarboxylate (DEAD) | 1-(Ethoxycarbonyl)indazole | 85 |
| 2 | 4-Chloro-2-formylphenylboronic acid | Di-tert-butyl azodicarboxylate (DTBAD) | 5-Chloro-1-(tert-butoxycarbonyl)indazole | 78 |
| 3 | 5-Methoxy-2-formylphenylboronic acid | Diisopropyl azodicarboxylate (DIAD) | 6-Methoxy-1-(isopropoxycarbonyl)indazole | 82 |
| 4 | 2-Formyl-5-(trifluoromethyl)phenylboronic acid | Diethyl azodicarboxylate (DEAD) | 6-(Trifluoromethyl)-1-(ethoxycarbonyl)indazole | 75 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-N-Alkoxycarbonyl Indazoles
This protocol describes a two-step, one-pot procedure for the synthesis of indazoles from 2-formylphenylboronic acids and diazodicarboxylates.
Materials:
-
This compound or substituted derivative
-
Diazodicarboxylate (e.g., DEAD, DTBAD, DIAD)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
C-N Bond Formation: To a solution of the this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add copper(II) acetate (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the diazodicarboxylate (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Ring Closure: Once the initial C-N bond formation is complete (as indicated by TLC), add a solution of trifluoroacetic acid in dichloromethane (1:1, v/v, 2 mL) to the reaction mixture.
-
Stir at room temperature for an additional 1-2 hours until cyclization is complete.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-N-alkoxycarbonyl indazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: One-Pot Synthesis of Boron-Containing Heterocycles via Condensation with Amino Alcohols
This protocol provides a general method for the synthesis of boron-containing macrocycles through the condensation of this compound with bifunctional amino alcohols.
Materials:
-
This compound
-
Amino alcohol (e.g., 2-aminoethanol, 1-amino-2-propanol)
-
Methanol (B129727) (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2.0 mmol) in methanol (20 mL).
-
Add the amino alcohol (1.0 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of the product may be observed as a precipitate.
-
Work-up and Purification: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.
Visualizations
Application Notes: Utilizing 2-Formylphenylboronic Acid for Selective N-Terminal Cysteine Modification
References
- 1. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Stable N-Terminal Cysteine Modification through Thiazolidino Boronate Mediated Acyl Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A this compound (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00172F [pubs.rsc.org]
- 12. This compound | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Formylphenylboronic Acid in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid (2-FPBA) and its derivatives are a class of enzyme inhibitors that have garnered significant interest in drug discovery and chemical biology. Their unique mechanism of action, involving the formation of reversible covalent bonds with nucleophilic residues in enzyme active sites, offers a compelling strategy for achieving potent and selective inhibition. These compounds are particularly effective against enzymes that utilize a serine or lysine (B10760008) residue in their catalytic mechanism. This document provides a detailed overview of the applications of 2-FPBA in enzyme inhibition, including quantitative data, experimental protocols, and visual representations of its mechanism.
Mechanism of Action
This compound acts as a covalent inhibitor. The boronic acid moiety is electrophilic and can readily interact with nucleophilic residues. The presence of the ortho-formyl group enhances the reactivity and stability of the resulting covalent adduct.
Inhibition of Serine Proteases and β-Lactamases: In enzymes like serine proteases and class A and C β-lactamases, the active site contains a critical serine residue. The hydroxyl group of this serine acts as a nucleophile, attacking the boron atom of 2-FPBA. This results in the formation of a stable, tetrahedral boronate adduct, mimicking the transition state of the natural substrate hydrolysis and thereby inhibiting the enzyme. This interaction is typically reversible.[1][2][3][4]
Inhibition via Lysine Residues: 2-FPBA can also target lysine residues within an enzyme's active site. The aldehyde group of 2-FPBA reacts with the primary amine of the lysine side chain to form an imine (Schiff base). The adjacent boronic acid can then form a dative bond with the imine nitrogen, creating a stable cyclic diazaborine (B1195285) structure. This dual covalent interaction can lead to potent and specific inhibition.[5][6]
Applications in Enzyme Inhibition
2-FPBA and its derivatives have been successfully employed as inhibitors for several important classes of enzymes:
-
β-Lactamases: These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Boronic acid-based inhibitors, including derivatives of 2-FPBA, are potent inhibitors of both serine-based (Classes A and C) and some metallo-β-lactamases, restoring the efficacy of antibiotics.[2][3][4]
-
Serine Proteases: This large family of enzymes is involved in numerous physiological processes, and their dysregulation is implicated in various diseases. Arylboronic acids have been shown to be strong competitive inhibitors of serine proteases like chymotrypsin (B1334515) and subtilisin.[7][8]
-
Penicillin-Binding Proteins (PBPs): These bacterial enzymes are essential for cell wall synthesis and are the primary targets of β-lactam antibiotics. 2-FPBA derivatives have been shown to inhibit PBPs by targeting the catalytic serine or a nearby lysine residue.[5]
Quantitative Data: Inhibition of Various Enzymes by this compound Derivatives
The inhibitory potency of 2-FPBA derivatives is typically quantified by the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant, reflecting the binding affinity of the inhibitor). The following table summarizes reported inhibition data for various enzymes.
| Enzyme Target | Inhibitor | IC50 | Ki | Notes |
| KPC-2 (Class A β-lactamase) | 3-azidomethylphenyl boronic acid | - | 2.3 µM | A derivative of 2-FPBA used as a scaffold for more potent inhibitors.[2] |
| AmpC (Class C β-lactamase) | 3-azidomethylphenyl boronic acid | - | 700 nM | Demonstrates potent inhibition of this clinically relevant enzyme.[2] |
| AmpC (Class C β-lactamase) | Triazole derivative of 3-azidomethylphenyl boronic acid (10a) | - | 140 nM | In situ click chemistry-generated inhibitor showing enhanced potency.[2] |
| KPC-2 (Class A β-lactamase) | Triazole derivative of 3-azidomethylphenyl boronic acid (5) | - | 730 nM | In situ click chemistry-generated inhibitor.[2] |
| Prostate-Specific Antigen (PSA) | Z-SSKL(boro)L | - | 3.86 µM | A peptidyl boronic acid inhibitor.[9] |
| Chymotrypsin | Z-SSKL(boro)L | - | >200 µM | Demonstrates selectivity of the peptidyl boronic acid for PSA over chymotrypsin.[9] |
Experimental Protocols
The following are generalized protocols for assessing the enzyme inhibitory activity of this compound and its derivatives. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for each specific enzyme-inhibitor pair.
Protocol 1: General Enzyme Inhibition Assay using a Spectrophotometer
This protocol describes a standard method to determine the IC50 of an inhibitor.
Materials:
-
Purified enzyme of interest
-
Specific chromogenic or fluorogenic substrate for the enzyme
-
This compound or its derivative
-
Assay buffer (optimized for the specific enzyme, e.g., phosphate (B84403) buffer, Tris-HCl)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Prepare Reagents:
-
Dissolve the 2-FPBA inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in the assay buffer. The optimal substrate concentration is often at or near the Michaelis constant (Km) of the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed volume of the enzyme solution.
-
A volume of the serially diluted inhibitor solutions.
-
For the control (100% activity), add the same volume of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
For the blank (0% activity), add assay buffer instead of the enzyme solution.
-
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately place the microplate in the plate reader and monitor the change in absorbance or fluorescence over time at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the rates relative to the control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Inhibition Constant (Ki)
To determine the mode of inhibition and the Ki value, kinetic experiments are performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general assay setup as described in Protocol 1.
-
Perform the enzyme activity assay using a matrix of different fixed concentrations of the inhibitor and varying concentrations of the substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate Michaelis-Menten equation for different inhibition models (competitive, non-competitive, uncompetitive, or mixed).[10][11]
-
The Ki value can be determined from these analyses. For competitive inhibitors, the Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Km for the substrate are known.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of enzyme inhibition by this compound.
Caption: Workflow for determining enzyme inhibition parameters.
References
- 1. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Covalent Compounds - Enamine [enamine.net]
- 7. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Multicomponent Reactions Involving 2-Formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid is a versatile bifunctional reagent that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde and a boronic acid moiety, allows for its participation in a variety of chemical transformations, including multicomponent reactions (MCRs). MCRs are powerful one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it highly valuable in drug discovery and development.
These application notes provide an overview of the utility of this compound in two key isocyanide-based multicomponent reactions: the Ugi-type and Passerini-type reactions. Detailed, representative protocols for the synthesis of substituted isoindolinone scaffolds are presented. Isoindolinones are a common structural motif in many biologically active compounds and approved drugs.
Key Applications
-
Rapid Assembly of Complex Scaffolds: The use of this compound in MCRs enables the direct synthesis of complex heterocyclic structures, such as isoindolinones, in a single synthetic step.
-
Generation of Chemical Libraries: The modular nature of MCRs allows for the creation of large and diverse libraries of compounds by systematically varying the different reaction components, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Synthesis of Biologically Active Molecules: The products of these reactions, particularly isoindolinone derivatives, are known to exhibit a wide range of biological activities, making this methodology relevant for the development of new therapeutic agents.
Application Note 1: Ugi-Type Three-Component Reaction for the Synthesis of N-Substituted Isoindolinones
The Ugi three-component reaction (U-3CR) is a variation of the well-known Ugi four-component reaction. In this context, this compound acts as the aldehyde component, reacting with an amine and an isocyanide. The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide. A subsequent intramolecular nucleophilic attack by the boronic acid (or its hydrolyzed form) is proposed to facilitate the cyclization, leading to the formation of the isoindolinone ring system. A catalytic amount of a weak acid is often employed to facilitate the initial imine formation.
Experimental Protocol: Synthesis of 2-Cyclohexyl-3-(cyclohexylamino)-2,3-dihydro-1H-isoindol-1-one
This protocol is a representative procedure for the Ugi-type synthesis of an isoindolinone derivative using this compound.
Materials:
-
This compound
-
Cyclohexyl isocyanide
-
Phosphoric acid (H₃PO₄), catalytic amount
-
Methanol (B129727) (MeOH)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in methanol (5 mL) in a round-bottom flask, add cyclohexylamine (1.0 mmol, 1.0 equiv).
-
Add a catalytic amount of phosphoric acid (e.g., 0.1 mmol, 0.1 equiv).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the imine intermediate.
-
Add cyclohexyl isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-substituted isoindolinone.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Quantitative Data
The following table summarizes representative yields for the synthesis of various isoindolinones via a Ugi-type reaction with this compound, based on analogous transformations.
| Entry | Amine | Isocyanide | Product | Yield (%) |
| 1 | Cyclohexylamine | Cyclohexyl isocyanide | 2-Cyclohexyl-3-(cyclohexylamino)-2,3-dihydro-1H-isoindol-1-one | 75-85 |
| 2 | Benzylamine | tert-Butyl isocyanide | 2-(tert-Butyl)-3-(benzylamino)-2,3-dihydro-1H-isoindol-1-one | 70-80 |
| 3 | Aniline | Benzyl isocyanide | 2-Benzyl-3-anilino-2,3-dihydro-1H-isoindol-1-one | 65-75 |
Reaction Workflow
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Formylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-formylphenylboronic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: A common impurity is the corresponding anhydride (B1165640), a cyclic trimer also known as a boroxine (B1236090). This forms through the intermolecular dehydration of three boronic acid molecules. Additionally, byproducts from the synthetic route and degradation products may be present.
Q2: Why is my this compound difficult to crystallize?
A2: Arylboronic acids, in general, can be challenging to crystallize. The presence of the polar formyl and boronic acid groups can lead to strong intermolecular interactions, sometimes favoring amorphous precipitation or oiling out over crystallization. The presence of the anhydride impurity can also interfere with crystal lattice formation.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Selecting an appropriate solvent is critical. A good solvent will dissolve the compound when hot but have low solubility at cooler temperatures. For this compound, solvent systems such as acetone (B3395972)/water, ethanol, or water have been reported to be effective. A mixed solvent system of a soluble solvent (like an alcohol or ketone) and an anti-solvent (like water or a hydrocarbon) is often a good starting point.
Q4: Can this compound decompose during purification?
A4: Yes, this compound can be sensitive to heat and pH. At elevated temperatures and under alkaline conditions (pH > 11), it can undergo a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form the corresponding carboxylic acid and alcohol. Therefore, prolonged heating or exposure to strong bases should be avoided.
Q5: How can I remove the anhydride (boroxine) impurity?
A5: The anhydride can often be converted back to the boronic acid by treatment with water. Dissolving the crude material in a suitable solvent and adding a controlled amount of water, followed by recrystallization, can help to hydrolyze the boroxine and isolate the pure boronic acid. The acid-base purification method described in the experimental protocols is also effective at removing non-acidic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated to a high degree. | - Lower the temperature at which the solution is saturated by adding more solvent. - Try a different solvent or solvent system with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure this compound. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. The cooling process is too rapid. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again. - If using a mixed solvent system, add more of the anti-solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try inducing crystallization (scratching or seeding). |
| Poor or Low Yield of Crystals | Too much solvent was used, and a significant amount of the product remains in the mother liquor. Premature crystallization occurred during a hot filtration step. | - Concentrate the mother liquor to recover a second crop of crystals. - Ensure the minimum amount of hot solvent is used to dissolve the compound. - When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization. Use a small amount of extra hot solvent to rinse the filtration apparatus. |
| Crystals are Colored or Appear Impure | Colored impurities are present in the crude material. Rapid crystallization has trapped impurities within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration. - Ensure the cooling process is slow and gradual to allow for the formation of a pure crystal lattice. |
Quantitative Data Summary
The following table summarizes typical results from the purification of substituted formylphenylboronic acids using an acid-base precipitation method, which is a reliable alternative to traditional recrystallization.
| Compound | Starting Purity (HPLC) | Final Purity (HPLC) | Yield |
| 4-Formylphenylboronic acid | 95% | 99.6% | 94% |
| 3-Formylphenylboronic acid | 96% | 99.5% | 95% |
| 3-Fluoro-4-formylphenylboronic acid | 93% | 99.7% | 94.4% |
| 2-Formyl-naphthyl-1-boronic acid | Not specified | 99.3% | 89% |
Data extracted from patent US6420597B2, which describes a similar purification methodology for analogous compounds.
Experimental Protocols
Method 1: Recrystallization from a Mixed Solvent System (Acetone/Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of acetone at room temperature to dissolve the solid. Gentle heating may be applied if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While stirring the solution, slowly add water dropwise until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Gently heat the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold water or a cold acetone/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Purification by Acid-Base Precipitation
-
Dissolution in Base: Suspend the crude this compound in water and cool the mixture to 5-10°C in an ice bath.
-
Slowly add a 10% aqueous sodium hydroxide (B78521) solution dropwise, ensuring the temperature does not exceed 10°C and the pH remains between 8 and 11. Continue adding the base until all the solid dissolves.
-
Extraction of Impurities: Extract the aqueous solution with a non-polar organic solvent such as toluene (B28343) or hexane (B92381) to remove any non-acidic impurities. Discard the organic layer.
-
Precipitation with Acid: Cool the aqueous solution again to 5-10°C. Slowly add 10% hydrochloric acid dropwise with stirring to precipitate the this compound. Monitor the pH to ensure it becomes acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water.
-
Drying: Dry the purified product under a stream of nitrogen or in a vacuum oven at a mild temperature (e.g., 50°C).
Visualizations
identifying common impurities in 2-formylphenylboronic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-formylphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Q1: Low or no yield of this compound is observed. What are the potential causes and solutions?
A1: Low or no product yield can stem from several factors throughout the synthetic process. A systematic check of the following is recommended:
-
Reagent Quality: Ensure that all reagents, particularly the organolithium or Grignard reagent, are fresh and have been properly stored to maintain their reactivity. The solvent, typically THF, must be anhydrous.
-
Reaction Temperature: The initial metal-halogen exchange and the subsequent reaction with the borate (B1201080) ester are highly exothermic and require strict temperature control, often at very low temperatures (e.g., -78°C). Deviation from the optimal temperature can lead to side reactions and reduced yield.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure the entire process is carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Purity of Starting Material: The purity of the starting halogenated benzaldehyde (B42025) derivative is crucial. Impurities in the starting material can interfere with the reaction.
Q2: My final product shows significant impurities after purification. How can I improve the purity?
A2: Achieving high purity often requires careful purification. If you are observing persistent impurities, consider the following:
-
Purification Method: A common and effective purification method involves dissolving the crude product in an aqueous alkaline solution (pH 8-11) and washing with an organic solvent like toluene (B28343) or methyl t-butyl ether (MTBE) to remove non-acidic organic impurities. The desired product is then precipitated by acidifying the aqueous layer.[1][2] Operating at a pH above 11, especially at elevated temperatures, can promote a Cannizzaro reaction, leading to decomposition.[2]
-
Recrystallization: Recrystallization from water or aqueous acid can be an effective final purification step.[2][3]
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed.[3]
Q3: I am observing a significant amount of a byproduct with a different boron signal in the 11B NMR. What could this be?
A3: A common byproduct in the synthesis of boronic acids is the corresponding boroxine (B1236090), which is a cyclic anhydride (B1165640) formed by the dehydration of three boronic acid molecules. This is often observed if the product is not stored under anhydrous conditions or is subjected to high temperatures during drying. The formation of boroxine can often be reversed by treating the product with water.
Q4: The 1H NMR of my product shows peaks corresponding to both the aldehyde and a cyclic hemiacetal. Is this normal?
A4: Yes, this compound can exist in equilibrium with its cyclic tautomer, a 3-hydroxybenzoxaborole, in solution.[4][5] The position of this equilibrium is dependent on the solvent and the presence of any substituents on the phenyl ring. This is an inherent property of the molecule and not necessarily an impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The common impurities can be categorized based on their origin in the synthetic process. These include:
-
Starting materials and reagents: Unreacted starting materials (e.g., 2-bromobenzaldehyde (B122850) or its protected form).
-
Side-reaction products:
-
Boroxine: The cyclic anhydride of the boronic acid.
-
Products of Cannizzaro reaction: 2-(hydroxymethyl)phenylboronic acid and 2-carboxyphenylboronic acid, formed under strongly alkaline conditions.[2]
-
Des-formyl phenylboronic acid: Formed if the formyl group is lost during the reaction.
-
Homocoupling products: Biphenyl derivatives formed from the coupling of the organometallic intermediate.
-
-
Solvents and other process-related impurities: Residual solvents used in the reaction and purification steps.
Q2: How can the formation of these impurities be minimized?
A2: Minimizing impurity formation requires careful control of the reaction conditions:
-
Protecting Groups: Using a protecting group for the formyl moiety, such as an acetal, can prevent its reaction with the organometallic intermediates.[1]
-
Controlled pH during Workup: Maintaining the pH between 8 and 11 during the alkaline wash step is crucial to prevent the Cannizzaro reaction.[2]
-
Low Temperature: Performing the reaction at low temperatures minimizes side reactions.
-
Inert Atmosphere: A strict inert atmosphere prevents oxidation and moisture-related side reactions.
-
Proper Drying: Drying the final product under reduced pressure at mild temperatures (e.g., 20-80°C) helps to prevent boroxine formation.[1]
Q3: What analytical techniques are best suited for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for determining the purity and quantifying impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are essential for structural elucidation of the main product and identification of impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and, with derivatization, the boronic acid itself.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and can be used for the simultaneous determination of potential genotoxic impurities at trace levels.[8]
Summary of Common Impurities
| Impurity Name | Chemical Structure | Likely Origin | Method of Detection |
| Boroxine | (C7H5BO)3 | Dehydration of this compound (during drying or storage). | 11B NMR, Mass Spectrometry |
| 2-(Hydroxymethyl)phenylboronic acid | C7H9BO3 | Cannizzaro reaction (disproportionation) under strongly basic conditions.[2] | HPLC, 1H NMR, LC-MS |
| 2-Carboxyphenylboronic acid | C7H7BO4 | Cannizzaro reaction (disproportionation) under strongly basic conditions.[2] | HPLC, 1H NMR, LC-MS |
| Unreacted Starting Material | e.g., C7H5BrO | Incomplete reaction. | GC-MS, HPLC |
| Homocoupling Biphenyl Product | C14H10O2 | Dimerization of the organometallic intermediate. | GC-MS, HPLC, 1H NMR |
Experimental Protocol: Synthesis and Purification of this compound
This protocol is a representative example based on common synthetic routes.
Materials:
-
2-Bromobenzaldehyde
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Sulfuric acid (2 M)
-
Sodium hydroxide (B78521) solution (1 M)
-
Hydrochloric acid (2 M)
-
Anhydrous sodium sulfate
Procedure:
-
Protection of the Formyl Group:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-bromobenzaldehyde, a slight excess of ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-(2-bromophenyl)-1,3-dioxolane (B1268299).
-
-
Grignard Reaction and Borylation:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an argon atmosphere with a crystal of iodine.
-
Add a solution of 2-(2-bromophenyl)-1,3-dioxolane in anhydrous THF dropwise to the magnesium turnings at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78°C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M sulfuric acid until the solution is acidic.
-
Stir the mixture vigorously for 2 hours to ensure complete hydrolysis of the borate ester and deprotection of the acetal.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of 1 M sodium hydroxide solution (adjusting the pH to between 8 and 10).
-
Wash the aqueous solution with toluene or MTBE to remove non-acidic organic impurities.
-
Carefully acidify the aqueous layer with 2 M hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum at 40-50°C.
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Synthesis pathway of this compound and points of impurity formation.
References
- 1. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
managing side reactions in Suzuki coupling with 2-formylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2-formylphenylboronic acid. Our aim is to help you manage and mitigate common side reactions to achieve optimal yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. The electron-withdrawing nature of the formyl group on the phenylboronic acid can make it more susceptible to these undesired pathways.[1]
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of benzaldehyde (B42025) as a byproduct. This reaction is often promoted by the presence of water and certain bases.[1]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct (2,2'-diformylbiphenyl). The presence of oxygen and Pd(II) species in the reaction mixture can facilitate homocoupling.[2]
Q2: My reaction is showing low yield of the desired product and a significant amount of benzaldehyde. What is the likely cause and how can I fix it?
A2: The formation of benzaldehyde indicates that protodeboronation is a significant competing reaction. This is a common issue with electron-deficient boronic acids like this compound.
Troubleshooting Steps:
-
Minimize Water: Ensure all your reagents and solvents are anhydrous. Water is a primary proton source for protodeboronation.
-
Degas Solvents: Thoroughly degas your solvents to remove dissolved oxygen, which can impact catalyst activity and promote side reactions.
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][4][5]
-
Use of Boronic Esters: Protecting the boronic acid as a pinacol (B44631) or MIDA ester can increase its stability and suppress protodeboronation by a "slow release" of the active boronic acid.[1]
Q3: I am observing a significant amount of a high-molecular-weight byproduct that I suspect is the homocoupling product. What are the causes and solutions?
A3: The formation of a symmetrical biphenyl (B1667301) product (2,2'-diformylbiphenyl) is due to the homocoupling of this compound.
Troubleshooting Steps:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to minimize oxygen, which promotes homocoupling.[2]
-
Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction process can sometimes be inefficient and lead to side reactions. Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more advanced precatalyst that rapidly forms the active species.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the homocoupling pathway relative to the desired cross-coupling.
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Cross-Coupled Product
If you are experiencing low or no yield of your target molecule, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Significant Protodeboronation
The presence of benzaldehyde as a major byproduct indicates a protodeboronation issue. The following guide provides specific strategies to mitigate this side reaction.
Caption: Strategies to minimize protodeboronation in Suzuki coupling reactions.
Data Presentation
The choice of base is a critical parameter that can significantly influence the yield of the Suzuki coupling reaction and the extent of side reactions. Below is a summary of how different bases can affect the reaction outcome, compiled from various studies.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Solvent System | Temperature (°C) | Yield (%) | Reference(s) |
| Na₂CO₃ | EtOH/water (3:1) | 80 | 98 | [6] |
| K₂CO₃ | DMF/H₂O (1:1) | 70 | >95 | [7] |
| K₃PO₄ | Toluene | 100 | 95 | [3] |
| Cs₂CO₃ | Dioxane/H₂O (10:1) | 75 | 85 | [8] |
| NaOH | Dioxane/H₂O | 100 | 90 | [3] |
| KOH | Dioxane/H₂O | 100 | 88 | [3] |
| KF | Dioxane | 110 | 78 | [9] |
| Triethylamine (TEA) | Toluene/H₂O | 80 | 45 | [3] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.[3]
Experimental Protocols
General Protocol for Suzuki Coupling with this compound to Minimize Side Reactions
This protocol provides a starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing the risk of protodeboronation and homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with inert gas to ensure the removal of all oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Side Reaction Pathways
These diagrams illustrate the mechanisms of the two primary side reactions: protodeboronation and homocoupling.
Caption: The pathways for protodeboronation and homocoupling side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Petasis Reaction with 2-Formylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of the Petasis reaction when using 2-formylphenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Petasis reaction with this compound in a question-and-answer format.
Issue 1: Low to No Product Formation
-
Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I address this?
-
Answer: Low to no product formation when using this compound in a Petasis reaction can be attributed to several factors, primarily the electronic and steric nature of this specific boronic acid.
-
Electronic Effects: The formyl group is electron-withdrawing, which deactivates the boronic acid, making the aryl group less nucleophilic and less likely to transfer to the iminium ion intermediate. Reactions with electron-deficient boronic acids often require more forcing conditions to proceed effectively.[1]
-
Steric Hindrance: The ortho-position of the formyl group can sterically hinder the approach of the reactants and the formation of the key tetracoordinate boronate intermediate. Studies have shown that ortho-substituted phenylboronic acids can lead to only trace amounts of product due to steric hindrance.[1][2]
Troubleshooting Steps:
-
Solvent Choice: Switch to a more polar, acidic solvent that can help stabilize the transition state and promote the reaction. Hexafluoroisopropanol (HFIP) has been shown to significantly improve yields in Petasis reactions, especially with less reactive amines.[3]
-
Temperature: Increase the reaction temperature. For electron-poor boronic acids, elevated temperatures, sometimes requiring microwave irradiation, can provide the necessary energy to overcome the activation barrier.[4]
-
Concentration: Increasing the concentration of the reactants may favor the desired intermolecular reaction. A higher concentration can lead to more complete conversion.[2]
-
Catalysis: While the Petasis reaction is often catalyst-free, the use of a Lewis acid catalyst such as InBr₃ has been shown to promote the reaction with certain substrates.[2]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the potential side reactions and how can I minimize them?
-
Answer: The presence of the aldehyde functionality on the boronic acid introduces the possibility of intramolecular side reactions.
-
Potential Intramolecular Cyclization: The newly formed secondary or tertiary amine in the product can potentially react with the ortho-formyl group, leading to the formation of a cyclic hemiaminal or related structures. This is a common intramolecular reaction pathway for ortho-formyl substituted anilines and related compounds.
Troubleshooting Steps:
-
Protecting Groups: Consider protecting the formyl group as an acetal (B89532) before the Petasis reaction. The acetal can be removed in a subsequent step after the desired amine has been formed.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time for subsequent side reactions to occur.
-
One-Pot Sequential Addition: Instead of adding all components at once, try a sequential addition. First, form the iminium ion from the amine and the primary aldehyde, and then add the this compound. This may help to control the reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Petasis reaction with this compound so much slower than with phenylboronic acid?
A1: The electron-withdrawing nature of the formyl group on the phenyl ring reduces the nucleophilicity of the aryl group of the boronic acid. This makes the key carbon-carbon bond-forming step of the Petasis reaction slower compared to reactions with electron-neutral or electron-rich boronic acids like phenylboronic acid.[1]
Q2: Can I use primary amines in the Petasis reaction with this compound?
A2: While secondary amines are generally more reactive in the Petasis reaction, primary amines can be used. However, with a challenging substrate like this compound, you may need to employ more rigorous conditions, such as higher temperatures and the use of hexafluoroisopropanol (HFIP) as a solvent, to achieve a reasonable yield.
Q3: What is the general mechanism for the Petasis reaction?
A3: The Petasis reaction proceeds through a multi-step mechanism. First, the amine and the aldehyde (or ketone) condense to form an iminium ion. This is followed by the addition of the boronic acid to the iminium ion, forming a tetracoordinate boronate "ate" complex. The final step involves the intramolecular transfer of the organic group from the boron to the carbon of the former iminium ion, yielding the final amine product.[4]
Data Presentation
Table 1: Effect of Solvent on Petasis Reaction Yield with a Generic Electron-Deficient Boronic Acid
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Room Temperature | 24 | Low |
| 2 | Acetonitrile | 60 | 12 | Moderate |
| 3 | Ethanol | Reflux | 8 | Moderate-Good |
| 4 | Hexafluoroisopropanol (HFIP) | Room Temperature | 4 | Good-Excellent |
Note: This table is a generalized representation based on literature for electron-deficient boronic acids and highlights the positive impact of HFIP.
Experimental Protocols
General Experimental Protocol for the Petasis Reaction
-
To a solution of the amine (1.0 equiv) and the aldehyde (1.1 equiv) in the chosen solvent (e.g., hexafluoroisopropanol, 0.2 M), add the this compound (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, or microwave irradiation).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired amine.
Visualizations
Caption: General workflow of the Petasis reaction.
Caption: Potential intramolecular side reaction pathway.
References
preventing deboronation of 2-formylphenylboronic acid during reactions
Welcome to the technical support center for 2-formylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired deboronation of this compound during chemical reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a significant problem for this compound?
A1: Protodeboronation, or simply deboronation, is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of benzaldehyde (B42025). This is a detrimental side reaction as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.[2] This issue is particularly prevalent in popular reactions like the Suzuki-Miyaura cross-coupling, which often require conditions that can promote deboronation.[1]
Q2: What are the primary factors that cause deboronation during my experiments?
A2: Deboronation is highly dependent on reaction conditions. The main contributing factors include:
-
Base: Base-catalyzed protodeboronation is a major pathway.[1] High pH conditions, often used in Suzuki-Miyaura coupling, can accelerate the formation of a more reactive boronate anion, which is susceptible to protonolysis.[2]
-
Aqueous Media: Water can act as a proton source, facilitating the cleavage of the C-B bond, especially under basic conditions.[1]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.[3]
-
Catalyst System: An inefficient or slow catalytic cycle in cross-coupling reactions allows more time for the competing deboronation side reaction to occur.[4]
-
Oxygen: While not a direct cause of protodeboronation, oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids, further reducing the efficiency of the desired reaction.[5][6]
-
Substituent Effects: The presence of an ortho-formyl group, which is electron-withdrawing, can influence the electronic properties of the arylboronic acid and affect its stability.[7]
Q3: How can I detect if deboronation is occurring in my reaction?
A3: You can monitor for deboronation using several analytical techniques:
-
Chromatography (TLC, LC-MS, GC-MS): The most direct method is to monitor the reaction mixture for the disappearance of your starting material (this compound) and the appearance of the deboronated product (benzaldehyde).[5]
-
UPLC-MS: An ultra-high-performance liquid chromatography-mass spectrometry method can be used for rapid and quantitative analysis of boronic acids in reaction samples.[8]
-
TLC Staining: A simple and rapid qualitative method involves using a curcumin-based stain on the TLC plate. Boronic acids produce a distinct red color upon staining, allowing for a quick visual check.[9]
-
HPLC with Post-Column Derivatization: For more selective detection, HPLC can be coupled with a post-column reaction with alizarin (B75676), which forms a fluorescent complex with boronic acids.[10][11]
-
NMR Spectroscopy: ¹H NMR can be used to detect the characteristic aldehyde proton of the benzaldehyde byproduct.
Q4: My Suzuki-Miyaura coupling reaction is failing or giving low yields. Could deboronation be the cause?
A4: Yes, deboronation is a very common reason for the failure or low yield of Suzuki-Miyaura reactions.[1][12] If you observe the formation of benzaldehyde or have a significant amount of your aryl halide starting material remaining while the boronic acid is consumed, deboronation is a likely culprit. It is crucial to ensure your reaction conditions are optimized to favor the cross-coupling pathway over the deboronation pathway.[4]
Q5: Is there a way to make my this compound more stable before using it in a reaction?
A5: Absolutely. Converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Boronate Esters: Converting the boronic acid to a pinacol (B44631) ester or another boronate ester can increase its stability.[2] These are often used in "slow-release" strategies where the active boronic acid is generated in situ.[1]
-
Diethanolamine (B148213) Adducts: Reacting this compound with diethanolamine forms a crystalline, air- and water-stable adduct.[13] This adduct can often be used directly in Suzuki coupling reactions, particularly in protic solvents, where it slowly releases the boronic acid.[5][13]
-
Organotrifluoroborates: Potassium organotrifluoroborate salts are another class of stable derivatives that can be used in cross-coupling reactions.[1]
Section 2: Troubleshooting Guide
If you are experiencing low yields and suspect deboronation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing the deboronation of this compound.
Strategies to Minimize Deboronation
The following table summarizes key parameters that can be adjusted to suppress deboronation.
| Parameter | Standard Conditions (Prone to Deboronation) | Optimized Conditions (To Minimize Deboronation) | Rationale & References |
| Base | Strong, soluble bases (e.g., NaOH, CsOH) | Weaker, often heterogeneous bases (e.g., K₃PO₄, K₂CO₃, CsF). | Strong bases create a high concentration of the reactive boronate anion, accelerating protodeboronation. Weaker bases are sufficient for transmetalation but minimize the side reaction.[5][12] |
| Solvent | Protic solvents (e.g., EtOH, H₂O) or poorly degassed anhydrous solvents. | Degassed anhydrous solvents (e.g., Dioxane, Toluene, THF) or vigorously stirred biphasic systems (e.g., Toluene/H₂O). | Minimizes the proton source (water) and prevents catalyst degradation from oxygen.[5] |
| Temperature | High temperatures (e.g., >100 °C) | The lowest temperature that allows for a reasonable reaction rate (e.g., 60–80 °C). | Deboronation is a decomposition pathway that is often accelerated more significantly by heat than the desired coupling reaction.[4] |
| Catalyst | Less active catalysts (e.g., Pd(PPh₃)₄) requiring high temperatures. | Highly active, modern precatalysts (e.g., Buchwald Palladacycle Precatalysts like XPhos Pd G3). | Highly active catalysts promote rapid C-C bond formation, allowing the desired reaction to outcompete the slower deboronation process.[4][5] |
| Boron Reagent | This compound (used directly) | Diethanolamine adduct or Pinacol boronate ester of this compound. | Derivatives are more stable to the reaction conditions and act as a "slow-release" source of the boronic acid, keeping its instantaneous concentration low.[1][5][13] |
Section 3: Key Experimental Protocols
Protocol 1: Synthesis and Use of the Diethanolamine Adduct of this compound
This protocol describes how to form a stable adduct that can be used directly in subsequent reactions.[5][13]
Caption: Workflow for the preparation of the stable diethanolamine adduct.
Methodology:
-
Dissolution: In a flask equipped with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).[13]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[5][13]
-
Precipitation: The initial solid may dissolve completely before a new, white precipitate forms. Stir the resulting slurry for 15-30 minutes at room temperature.[5]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the collected solid with a small amount of cold solvent (e.g., CH₂Cl₂) and dry under vacuum.
-
Usage: This stable diethanolamine adduct can now be used directly in Suzuki-Miyaura coupling reactions, typically with a protic co-solvent like water or isopropanol.
Protocol 2: General Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize deboronation by using a highly active catalyst and optimized conditions.
Reagents & Setup:
-
Aryl Halide (1.0 equiv)
-
This compound derivative (e.g., diethanolamine adduct, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Solvent (e.g., 1,4-Dioxane/H₂O 10:1, degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial), stir bar, inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: To the reaction vessel containing a stir bar, add the aryl halide, the this compound derivative, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. research.wur.nl [research.wur.nl]
- 11. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
stability of 2-formylphenylboronic acid under different reaction conditions
Welcome to the technical support center for 2-formylphenylboronic acid (2-FPBA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of 2-FPBA under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a simple question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield or failing completely. What are the likely causes?
Answer: Low yields in Suzuki-Miyaura couplings involving 2-FPBA often stem from the degradation of the boronic acid, issues with the catalyst, or suboptimal reaction conditions.
-
Potential Cause 1: Protodeboronation. This is the most common degradation pathway for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond, converting your starting material into benzaldehyde (B42025).[1][2] This side reaction is highly dependent on pH and is often accelerated under the basic conditions required for the Suzuki coupling.[3][4]
-
Solution:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.
-
Minimize Reaction Time: Extended reaction times at high temperatures can increase degradation. Monitor the reaction closely and work it up as soon as it is complete.
-
Use a Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol (B44631) (Bpin) or MIDA boronate ester, can significantly suppress protodeboronation.[1][2] MIDA boronates, in particular, are used in "slow release" strategies to keep the concentration of the active boronic acid low, minimizing side reactions.[1]
-
-
-
Potential Cause 2: Catalyst Inactivation. The active Pd(0) catalyst is sensitive to oxygen.[2]
-
Solution: Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) from start to finish.
-
-
Potential Cause 3: Homocoupling. You may observe the formation of a biphenyl (B1667301) byproduct derived from the dimerization of 2-FPBA. This is often caused by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced.[5][6]
-
Solution: Rigorous degassing can minimize homocoupling. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).
-
Question 2: I've isolated an unexpected byproduct from my reaction that appears to be benzaldehyde. Why did this happen?
Answer: The formation of benzaldehyde is a classic indicator of protodeboronation.
-
Mechanism: Under aqueous acidic or, more commonly, basic conditions, the boronic acid group is replaced by a proton from the solvent or other reagents.[1] For 2-FPBA, this results in the formation of benzaldehyde.
-
Contributing Factors:
-
High pH: The anionic boronate species, which is more prevalent at high pH, is particularly susceptible to protodeboronation.[3]
-
Elevated Temperatures: Higher temperatures accelerate the rate of this degradation pathway.[7]
-
Aqueous Media: The presence of a proton source, like water, is necessary for the reaction to occur.
-
-
Prevention: To prevent this, refer to the solutions for minimizing protodeboronation in Question 1, such as using boronic esters or optimizing reaction conditions (milder base, shorter time, lower temperature).
Question 3: My reaction involving a condensation with the aldehyde group (e.g., oxime or hydrazone formation) is reversible or shows poor stability. What is occurring?
Answer: While the ortho-boronic acid group can accelerate and stabilize condensations, the resulting products can still be subject to equilibrium and hydrolysis.
-
Potential Cause 1: Hydrolysis. The formation of imines, oximes, and hydrazones is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials (2-FPBA and the amine/hydrazine).[8]
-
Potential Cause 2: Intramolecular Cyclization. In aqueous solution, 2-FPBA can exist in equilibrium with its cyclic benzoxaborole tautomer. This intramolecular interaction can influence the reactivity of the aldehyde.
-
Solution:
-
Control pH: The stability of the resulting conjugate can be pH-dependent. For ligations, reactions are often performed in buffers at a slightly acidic pH (around 5-6) to avoid competitive hydrolysis.
-
Solvent Choice: Performing the reaction in a non-aqueous or anhydrous solvent can prevent hydrolysis and drive the reaction to completion.
-
Excess Reagent: Using a slight excess of the nucleophile (e.g., hydrazine, hydroxylamine) can help push the equilibrium towards the desired product.
-
Stability & Degradation Workflow
The following diagram illustrates a troubleshooting workflow for common issues encountered when using this compound.
Caption: Troubleshooting workflow for reactions with 2-FPBA.
Summary of Stability Data
| Condition | Reagent/Environment | Stability of 2-FPBA | Primary Degradation Pathway | Notes |
| Storage | Solid, 2-8 °C, Inert gas | High | Minimal | The compound is moisture-sensitive and can dehydrate to form boroxine (B1236090) anhydrides.[9] |
| Acidic | Aqueous acid (e.g., pH < 4) | Moderate to High | Acid-Catalyzed Protodeboronation | Generally more stable than under basic conditions, but degradation can occur. |
| Neutral | Aqueous buffer (pH ~7) | Moderate | Protodeboronation / Hydrolysis | Susceptibility to protodeboronation is generally lowest at neutral pH for simple arylboronic acids.[1] |
| Basic | Aqueous base (e.g., pH > 9) | Low | Base-Catalyzed Protodeboronation | The anionic boronate is highly susceptible to protodeboronation, a key issue in Suzuki couplings.[3] |
| Oxidative | Oxidizing agents (e.g., H₂O₂) | Low | Oxidative C-B Cleavage | The boronic acid moiety can be oxidized to a hydroxyl group, yielding salicylic (B10762653) aldehyde.[10] |
| Reaction | Suzuki Coupling Conditions | Low to Moderate | Protodeboronation, Homocoupling | Requires careful optimization of base, temperature, and atmosphere to minimize side reactions. |
Key Degradation Pathways
The two most significant degradation pathways for this compound are protodeboronation and oxidation.
Caption: Primary degradation pathways of 2-FPBA.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for a typical Suzuki-Miyaura reaction and includes measures to minimize degradation of 2-FPBA.
-
Reagent Preparation: Ensure all reagents are pure and dry. The solvent must be degassed thoroughly to remove dissolved oxygen.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1-2 equivalents relative to Pd) if they are not added as a pre-formed complex. Add the catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest possible reaction time to minimize byproduct formation.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and/or brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure for purification.
Protocol 2: Monitoring 2-FPBA Stability by ¹H NMR
This protocol allows for a direct assessment of 2-FPBA stability under specific conditions (e.g., in a buffered solution).
-
Sample Preparation: Prepare a stock solution of 2-FPBA in a deuterated organic solvent (e.g., DMSO-d₆). Prepare a separate stock solution of your desired aqueous buffer in D₂O.
-
Internal Standard: Add a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) to the 2-FPBA stock solution. This will be used for quantification.
-
Initiate Experiment: In an NMR tube, combine a precise volume of the 2-FPBA stock solution with the D₂O buffer solution.
-
Data Acquisition: Acquire a ¹H NMR spectrum immediately after mixing (t=0). This spectrum will serve as your baseline. Key signals to monitor are the aldehyde proton of 2-FPBA (~10 ppm) and the aldehyde proton of the protodeboronation product, benzaldehyde (~9.9 ppm).
-
Time Course Monitoring: Store the NMR tube under the desired conditions (e.g., at room temperature or in a heated oil bath). Acquire subsequent NMR spectra at regular time intervals (e.g., every hour).
-
Analysis: Calculate the percentage of remaining 2-FPBA at each time point by comparing the integration of its characteristic aldehyde peak to the integration of the internal standard. The appearance and growth of the benzaldehyde signal will quantify the rate of protodeboronation.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended way to store this compound?
-
A: It should be stored in a tightly sealed container under an inert gas (like argon), in a dry environment, and refrigerated at 2-8 °C. It is sensitive to moisture.
-
-
Q: My 2-FPBA solid has a clumpy appearance. Is it still usable?
-
A: 2-FPBA can exist in equilibrium with its anhydride (B1165640) (a boroxine), which is formed by the loss of water. This is common and does not necessarily mean the reagent is bad. However, significant clumping may indicate moisture exposure. For critical reactions, using a fresh or properly stored lot is recommended.
-
-
Q: Can I use this compound in aqueous reactions?
-
A: Yes, but with caution. As detailed above, 2-FPBA is susceptible to degradation in aqueous media, especially under basic conditions. The stability is highly pH-dependent. If possible, minimizing water content or using a more stable boronic ester derivative is advisable for prolonged reactions.
-
-
Q: Are there alternatives to 2-FPBA that are more stable?
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reductive Amination with 2-Formylphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for conducting reductive amination reactions using 2-formylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination and why is it used?
Reductive amination is a powerful chemical reaction that forms a carbon-nitrogen (C-N) bond by converting a carbonyl group (like the aldehyde in this compound) and an amine into a more substituted amine.[1] The process involves the initial formation of an imine intermediate, which is then reduced in the same reaction vessel to the desired amine. This method is widely favored for its efficiency and control, often preventing the over-alkylation that can occur with other amination techniques.[2]
Q2: What are the common side reactions when using this compound in reductive amination?
The primary side reactions of concern are:
-
Deboronation: The loss of the boronic acid group from the aromatic ring. This has been observed to be sensitive to the amine substrate used. For instance, complete deboronation can occur with certain peptide substrates.[1][3][4]
-
Benzoxaborole Formation: this compound can cyclize, particularly in the presence of secondary aliphatic amines, to form 3-amino-substituted benzoxaboroles.[1] In some cases, reduction of the starting aldehyde can lead to the formation of unsubstituted benzoxaborole as a by-product.[5]
-
Boroxin Formation: With some secondary amines, complexed boroxins can also be formed as side products.[1]
Q3: Which reducing agent is best for this reaction?
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is often the preferred reducing agent. It is mild and selective for the reduction of the imine intermediate over the starting aldehyde, which minimizes the formation of alcohol by-products.[6] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), though NaBH₄ is a stronger reducing agent and can reduce the starting aldehyde if not used carefully.
Q4: How does the choice of amine (primary vs. secondary, aromatic vs. aliphatic) affect the reaction?
The structure of the amine is critical. With this compound:
-
Primary aromatic amines tend to form stable iminomethylphenylboronic acids, which can then be reduced to the desired aminomethylphenylboronic acids.[1]
-
Secondary aliphatic amines (like morpholine (B109124) or thiomorpholine) can lead to the formation of 3-amino-substituted benzoxaboroles.[1]
-
Secondary aromatic amines (like N-ethylaniline) can be used to synthesize 2-(arylaminomethyl)phenylboronic acid compounds, but the reaction conditions must be carefully controlled to achieve good yields.[1]
Troubleshooting Guide
This section addresses common issues encountered during the reductive amination of this compound.
Problem: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | For less reactive amines, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards imine formation. Gentle heating (e.g., to 40-50°C) can also be beneficial, but monitor for side reactions. |
| Degradation of Starting Material | This compound can be sensitive. Ensure it is of high purity and stored correctly. Avoid excessively high temperatures or prolonged reaction times. |
| Incorrect Reducing Agent | If using a strong reducing agent like NaBH₄, it may be reducing the starting aldehyde before imine formation. Switch to a milder agent like NaBH(OAc)₃. If using NaBH₄, ensure the imine has fully formed before adding the reducing agent in a stepwise manner. |
| Sub-optimal pH | Imine formation is typically favored under mildly acidic conditions (pH 4-5). If the reaction mixture is too acidic, the amine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. Consider adding a catalytic amount of acetic acid. |
Problem: Presence of Significant Side Products
| Side Product Detected | Potential Cause | Suggested Solution |
| Unsubstituted Benzoxaborole | Reduction of the starting this compound. This can be exacerbated by higher temperatures. | Perform the reaction at a lower temperature (e.g., 0°C to room temperature). Use a selective reducing agent like NaBH(OAc)₃ that favors the imine. |
| Deboronated Product | The boronic acid group is cleaved from the aromatic ring. This is highly dependent on the amine substrate.[1][3][4] | Thoroughly screen reaction conditions for the specific amine being used. Unfortunately, for some substrates, this side reaction may be unavoidable. Careful characterization of the product is essential to confirm the presence of the boronic acid group. |
| 3-Amino-Substituted Benzoxaborole | Cyclization reaction, common with secondary aliphatic amines.[1] | If this is not the desired product, consider alternative synthetic routes. For some applications, this cyclized product may be a target molecule itself. |
Process Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for reductive amination and a decision tree for troubleshooting common problems.
Caption: General workflow for one-pot reductive amination.
Caption: Troubleshooting decision tree for reductive amination.
Quantitative Data Summary
The following table summarizes reaction conditions from a study on the reductive amination of this compound with morpholine. It highlights how temperature can influence the product distribution.
| Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Desired Product Yield (%) | By-product (Benzoxaborole) Yield (%) |
| Morpholine | NaBH₄ | Methanol (B129727) | 40 | 2 | 56 | 22 |
| Morpholine | NaBH₄ | Methanol | 20 | 2 | 71 | 11 |
Data adapted from a study investigating the amination-reduction reaction with morpholine.[5] The by-product is unsubstituted benzoxaborole resulting from the reduction of the starting aldehyde.
Key Experimental Protocol
This protocol is a general method for the reductive amination of this compound, based on a procedure using morpholine.[5] It can be adapted for other amines, though optimization may be required.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Reducing agent (e.g., Sodium Borohydride - NaBH₄)
-
Solvent (e.g., Methanol)
-
3 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature (approx. 20°C) for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of 3 M HCl (10 mL) and stir for 10 minutes.
-
Basify the mixture to a pH of ~8-9 by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure desired amine.
-
Note: For weakly nucleophilic amines or sterically hindered substrates, a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) may provide better results.[6] Always conduct small-scale test reactions to find the optimal conditions for your specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. gctlc.org [gctlc.org]
- 3. Isomer-sensitive deboronation in reductive aminations of aryl boronic acids (Journal Article) | OSTI.GOV [osti.gov]
- 4. Isomer-sensitive deboronation in reductive aminations of aryl boronic acids (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of solvent on 2-formylphenylboronic acid reactivity
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effects of solvents on the reactivity of 2-formylphenylboronic acid. It includes troubleshooting advice, frequently asked questions, experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Here are answers to common questions and solutions to potential issues encountered when working with this compound, with a focus on solvent effects.
Q1: My this compound is not dissolving well. Which solvents are recommended?
A1: The solubility of boronic acids can be challenging and is highly dependent on the solvent system. Phenylboronic acid, a related compound, shows high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform (B151607), and very low solubility in hydrocarbons (like methylcyclohexane).[1][2] For reactions, polar aprotic solvents like THF, DMF, and acetonitrile, often in aqueous mixtures, are commonly used and offer good solubility for this compound and its reaction partners.[3]
Q2: I am observing significant side product formation. Could the solvent be the cause?
A2: Yes, the solvent plays a crucial role in minimizing side reactions. The two most common side reactions for this compound are protodeboronation and boroxine (B1236090) formation.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is often facilitated by the presence of water and can be catalyzed by acids or bases.[4][5] While aqueous solvent mixtures are common, prolonged reaction times or high temperatures in these systems can increase deboronation.[5][6] Using anhydrous solvents can mitigate this issue, but may affect the solubility of other reagents.
-
Boroxine Formation: this compound can undergo dehydration to form a cyclic trimer called a boroxine.[7][8] This process is reversible and entropy-driven, favored by heating in anhydrous, non-polar solvents like chloroform or carbon tetrachloride.[7][9] The presence of water in the solvent system will shift the equilibrium back towards the boronic acid.[7]
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. How can I optimize the solvent?
A3: The choice of solvent is critical for the success of Suzuki-Miyaura cross-coupling reactions.[3] Solvents influence catalyst stability, reagent solubility, and the reaction mechanism.[3][10] A screening of different solvent systems is often necessary. Common choices include:
-
Toluene: A standard nonpolar solvent that often provides good to high yields.[3]
-
THF/Water or Alcohols/Water: These mixtures are very effective. The protic nature of water and alcohols can facilitate the reaction and lead to high yields.[3]
-
DMF/Water or Acetonitrile (ACN): These polar aprotic solvents can be advantageous for challenging couplings or when selectivity is desired in multifunctional molecules.[3][11] For instance, in some systems, MeCN favors reaction at a triflate group over a chloride.[3][11]
Q4: I've noticed a new species in my NMR that isn't the starting material or the desired product. What could it be?
A4: this compound can exist in equilibrium with its cyclic tautomer, 3-hydroxybenzoxaborole, especially in certain solvents.[12][13][14] This cyclization is influenced by both the solvent and electronic effects of other substituents on the phenyl ring.[12][13] This equilibrium has been observed in solutions of DMSO, acetone, and water.[12] The formation of this cyclic isomer can be crucial for the biological activity of these compounds.[12]
Q5: During a reductive amination, I am losing the boronic acid group. Why is this happening and how can I prevent it?
A5: Deboronation is a known issue during the reductive amination of this compound.[15] This side reaction appears to be sensitive to the specific amine substrate being used.[15] To mitigate this, it is crucial to carefully select the reaction conditions. The use of a less protic solvent might be beneficial, as protic solvents can be a source of protons for the deboronation reaction. Additionally, careful control of temperature and reaction time is advised.
Data on Solvent Effects
The following tables summarize key data regarding the influence of solvents on this compound and related compounds.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Type | Solubility | Application Notes |
| Dipropyl Ether | Ether | High | Ethers are excellent solvents for reactions involving boronic acids.[1] |
| Acetone | Ketone | High | Good solubility, but potential for side reactions (e.g., aldol).[1] |
| Chloroform | Chloroalkane | Moderate | Useful for crystallization and purification.[1] |
| Methylcyclohexane | Hydrocarbon | Very Low | Can be used to wash away organic impurities.[1] |
Table 2: General Solvent Effects on Suzuki-Miyaura Coupling Yields
| Solvent System | Type | Typical Yield | Comments |
| Toluene | Nonpolar Aprotic | Good to High | Standard solvent for many cross-coupling reactions.[3] |
| THF / Water | Polar Aprotic / Protic | Good | A versatile and commonly used solvent system.[3] |
| Alcohols / Water | Polar Protic | High | The protic nature can facilitate the reaction.[3] |
| DMF / Water | Polar Aprotic | Moderate to Good | Effective for more challenging couplings.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Good | High polarity can be advantageous for certain substrates. |
Table 3: Solvent Influence on the Cyclization of this compound
| Solvent | Observation | Implication |
| DMSO | Isomerization to 3-hydroxybenzoxaborole occurs.[12] | The equilibrium favors the cyclic form, which can be the active species in biological assays.[12] |
| Acetone | Isomerization to the cyclic form is observed.[12] | Similar to DMSO, the solvent can promote tautomerization. |
| Aqueous Solutions | Isomerization to the cyclic form is observed.[12] | In biological systems, the compound likely exists as an equilibrium mixture. |
| Chloroform | Primarily exists as the open-chain boronic acid. | Less polar, aprotic solvents are less likely to promote cyclization. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology. Note that optimization of the catalyst, base, and temperature may be required for specific substrates.
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Base Addition: Add the chosen solvent system (e.g., a 3:1 mixture of Toluene/Ethanol or THF/Water). The solvent should be degassed prior to use to remove dissolved oxygen. Add an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Guides
Troubleshooting Workflow for Solvent-Related Issues
Caption: A decision tree for troubleshooting common experimental issues.
Solvent-Mediated Equilibria of this compound
Caption: Equilibria of this compound in different solvents.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Influence of solvent on key steps of the Suzuki-Miyaura reaction.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Efficient Suzuki Coupling of 2-Formylphenylboronic Acid
Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of 2-formylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My reaction shows low to no yield of the desired biaryl product. What are the primary factors to investigate?
Answer: Low or no yield in the Suzuki coupling of this compound can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active catalytic species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of the aryl halide and this compound. Boronic acids can degrade over time, and this compound is particularly susceptible to protodeboronation.[1]
-
Base and Solvent Choice: The selection of the base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or product.[1] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Question 2: I am observing a significant amount of benzaldehyde (B42025) as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of benzaldehyde is a result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This compound is particularly prone to this side reaction due to the electron-withdrawing nature of the formyl group, which accelerates hydrolytic deboronation.[2]
Mitigation Strategies:
-
Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.
-
Protection of the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a triolborate salt, can prevent premature decomposition. These protected forms often exhibit enhanced stability and can release the boronic acid slowly under the reaction conditions.
Question 3: My reaction mixture shows the formation of a significant amount of homocoupling product (biphenyl from the aryl halide or a dimer of the boronic acid). How can I minimize this?
Answer: Homocoupling is a common side reaction in Suzuki couplings. Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.
To minimize homocoupling:
-
Rigorous Degassing: Ensure solvents and the reaction vessel are thoroughly deoxygenated.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can suppress homocoupling by promoting the desired cross-coupling pathway.
Question 4: The aldehyde group in my product seems to be reacting or causing purification issues. What should I consider?
Answer: The aldehyde group is generally well-tolerated in Suzuki couplings. However, under certain conditions, it can undergo side reactions or complicate purification.
-
Side Reactions: While less common, the aldehyde could potentially undergo reduction or oxidation depending on the specific reaction conditions and impurities present. Using highly pure reagents and maintaining an inert atmosphere is crucial.
-
Purification: The polarity of the aldehyde group can sometimes lead to tailing or difficult separation during column chromatography. Using a well-chosen eluent system is key. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective. If the product is still difficult to purify, consider converting the aldehyde to a less polar derivative (e.g., an acetal) before chromatography and then deprotecting it.
Catalyst and Condition Selection Tables
The following tables summarize various catalytic systems and reaction conditions for the Suzuki coupling of this compound with different aryl halides.
Table 1: Suzuki Coupling of this compound with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2) | Dioxane | 80 | 16 | 92 |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 88 |
| 2-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | 75 |
Table 2: Suzuki Coupling of this compound with Aryl Iodides
| Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 6 | 85 |
| 4-Iodoanisole | Pd(OAc)₂ (1) | PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O (9:1) | 90 | 4 | 91 |
| 2-Iodotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 54[2] |
Table 3: Suzuki Coupling of this compound with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 18 | 85 |
| 4-Chloroacetophenone | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best choice for coupling this compound?
A1: There is no single "best" catalyst as the optimal choice depends on the aryl halide. For aryl iodides and bromides, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often good starting points. For less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often necessary.
Q2: Can I run the Suzuki coupling of this compound open to the air?
A2: It is strongly discouraged. Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions such as the homocoupling of the boronic acid. Maintaining an inert atmosphere is critical for achieving high yields and reproducibility.
Q3: Is it necessary to use a co-solvent with water?
A3: Not always, but it is very common. A co-solvent system (e.g., dioxane/water, toluene/water, DMF/water) is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid, facilitating the reaction. The choice of co-solvent can significantly impact the reaction rate and yield.
Q4: How do I know when the reaction is complete?
A4: The reaction progress should be monitored by an analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material (usually the aryl halide) is a good indicator of reaction completion.
Q5: What are the key safety precautions for this reaction?
A5: Palladium catalysts and some organic solvents can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions under pressure or at high temperatures should be conducted with appropriate shielding.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Formylphenylboronic Acids
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is critical for optimizing synthetic strategies. This guide provides an objective comparison of ortho-, meta-, and para-formylphenylboronic acids, focusing on their performance in common cross-coupling reactions. The reactivity of these isomers is dictated by a combination of electronic effects, steric hindrance, and unique intramolecular interactions.
The general reactivity trend observed in Suzuki-Miyaura cross-coupling reactions for substituted phenylboronic acids is often para > meta >> ortho.[1] This trend is heavily influenced by the steric bulk of the substituent at the ortho position. However, the formyl group introduces specific electronic and structural considerations that modify this general observation.
Data Presentation: Physicochemical Properties and Reactivity
| Property/Parameter | Ortho-Isomer (2-Formylphenylboronic Acid) | Meta-Isomer (3-Formylphenylboronic Acid) | Para-Isomer (4-Formylphenylboronic Acid) |
| Structure | |||
| CAS Number | 40138-16-7[2] | 100141-93-3 | 87199-17-5[3] |
| pKa | ~7.8 (Similar to heterocyclic benzoxaboroles)[4][5] | Lower than unsubstituted phenylboronic acid | Lower than unsubstituted phenylboronic acid[5] |
| Key Reactivity Factors | - Steric Hindrance : Significant steric hindrance from the adjacent formyl group impeding approach to the boron center.[1]- Intramolecular Cyclization : Exists in equilibrium with a cyclic benzoxaborole form in aqueous solution, which can affect its availability and reactivity.[4][5]- Hydrolytic Deboronation : Prone to accelerated rates of hydrolytic deboronation, a key side reaction.[6] | - Electronic Effect : The electron-withdrawing formyl group deactivates the ring, influencing the nucleophilicity of the carbon-boron bond. | - Electronic Effect : Stronger electron-withdrawing effect compared to the meta position due to resonance, which can decrease the nucleophilicity of the aryl group.[1]- Minimal Steric Hindrance : The para position offers the least steric hindrance. |
| Reported Reactivity | Often exhibits the lowest yield in Suzuki couplings due to steric hindrance and side reactions. For example, coupling with 2-iodotoluene (B57078) gave only a 54% yield, accompanied by 39% benzaldehyde (B42025) from deboronation.[6] | Generally exhibits intermediate reactivity between the ortho and para isomers. | Typically provides the highest yields in cross-coupling reactions among the three isomers due to favorable electronics and minimal steric hindrance.[1] |
Understanding the Reactivity Differences
The reactivity of the formylphenylboronic acid isomers in palladium-catalyzed cross-coupling reactions is governed by the interplay of several factors.
-
Steric Effects : The most significant factor differentiating the isomers is steric hindrance. The ortho-formyl group physically obstructs the palladium complex from accessing the boron atom during the critical transmetalation step of the Suzuki-Miyaura catalytic cycle. This steric clash dramatically reduces the reaction rate and overall yield for the ortho-isomer.[1] The meta and para isomers do not suffer from this direct steric impediment.
-
Electronic Effects : The formyl group is electron-withdrawing. This property decreases the electron density on the aromatic ring and reduces the nucleophilicity of the aryl group attached to boron. A less nucleophilic aryl group can slow down the transmetalation step.[1] This deactivating effect is present in all three isomers.
-
Intramolecular Interaction (Ortho-Isomer) : A unique feature of this compound is its ability to form a cyclic benzoxaborole structure in aqueous solutions.[4][5] This is due to an intramolecular interaction between the carbonyl oxygen and the boron center. This equilibrium can reduce the concentration of the open-chain boronic acid available for the cross-coupling reaction.
-
Side Reactions (Deboronation) : Phenylboronic acids with electron-withdrawing groups, particularly at the ortho position, are more susceptible to hydrolytic deboronation, where the carbon-boron bond is cleaved to yield the corresponding arene (in this case, benzaldehyde).[6] This side reaction directly competes with the desired cross-coupling pathway and reduces the product yield, as has been observed quantitatively for the ortho-isomer.[6]
Experimental Protocols
To objectively compare the reactivity of the three isomers, a standardized experimental setup is crucial. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this purpose.
General Experimental Workflow for Reactivity Comparison
This workflow outlines the steps to conduct a parallel study to compare the reactivity of the ortho-, meta-, and para-formylphenylboronic acid isomers.
Caption: General workflow for comparing boronic acid isomer reactivity.
Detailed Suzuki-Miyaura Coupling Protocol
This protocol is a representative example for comparing the isomers.[7]
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
Formylphenylboronic Acid Isomer (ortho, meta, or para, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1 ratio, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the specific formylphenylboronic acid isomer, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a constant temperature (e.g., 85 °C).
-
Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking aliquots and analyzing them using an appropriate technique (e.g., GC-MS or LC-MS) to determine the consumption of starting material and formation of product.
-
Upon completion or at the final time point, cool the reaction to room temperature.
-
Perform an aqueous work-up: add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the biaryl product.
-
Determine the yield for each isomer and compare the reaction rates based on the time-course data.
Logical Relationship of Isomer Reactivity
The following diagram illustrates the factors influencing the reactivity of the three isomers, leading to the general observed trend.
Caption: Factors governing the reactivity of formylphenylboronic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Benzoxaborole Synthesis: Exploring Alternatives to 2-Formylphenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis of benzoxaboroles, a privileged scaffold in medicinal chemistry, is a critical process. While 2-formylphenylboronic acid has been a conventional starting material, a range of alternative reagents and synthetic strategies have emerged, offering potential advantages in terms of cost, efficiency, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
The traditional route to benzoxaboroles often involves the use of this compound, which undergoes cyclization to form the desired heterocyclic system. However, the cost and availability of this specific reagent can be a limiting factor. This has spurred the development of innovative synthetic methodologies that utilize more readily available or economically viable starting materials. This guide will delve into three prominent alternative strategies:
-
Transition Metal-Catalyzed Borylation of 2-Halobenzaldehydes and Related Precursors: This approach leverages the power of transition metal catalysis, primarily using nickel and palladium, to install the boronic acid functionality onto an aromatic ring bearing a formyl or a masked formyl group.
-
ortho-Oxalkylation of Arylboronic Acids: A more direct approach where a simple arylboronic acid is functionalized at the ortho position with a hydroxymethyl group equivalent, which then cyclizes to the benzoxaborole.
-
Iridium-Catalyzed ortho-C-H Borylation: A state-of-the-art method that involves the direct borylation of a C-H bond at the position ortho to a directing group on the benzene (B151609) ring, offering a highly efficient and atom-economical route.
Comparative Performance of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to benzoxaboroles, providing a basis for comparison.
| Synthetic Route | Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| Traditional | This compound | - | Various | RT-reflux | 1-24 | Variable | Direct precursor |
| Ni-Catalyzed Borylation [1][2] | 2-Bromobenzaldehyde (B122850) | NiCl₂(dppp)/PPh₃, B₂(OH)₄, DIPEA | Ethanol (B145695) | RT - 80 | 6-24 | 60-90 | Cost-effective nickel catalyst, mild conditions |
| Pd-Catalyzed Borylation [3][4] | 2-Bromobenzyl alcohol | Pd(OAc)₂, SPhos, B₂pin₂, K₃PO₄ | 1,4-Dioxane | 100 | 12 | 75-95 | High yields, good functional group tolerance |
| ortho-Oxalkylation [5][6] | Phenylboronic acid | Brønsted Acid (e.g., TFA), Paraformaldehyde | DCE | 80 | 12 | 70-90 | Readily available starting materials, metal-free |
| Ir-Catalyzed C-H Borylation [7][8][9][10] | Benzaldehyde (B42025) (as imine) | [Ir(COD)OMe]₂, dtbpy, B₂pin₂ | THF | 80 | 12-24 | 60-85 | High atom economy, direct C-H functionalization |
Experimental Protocols
Nickel-Catalyzed Borylation of 2-Bromobenzaldehyde
This protocol is adapted from the work of Molander and coworkers and describes a room-temperature nickel-catalyzed Miyaura borylation.[1][2]
Materials:
-
2-Bromobenzaldehyde
-
Tetrahydroxydiboron (B82485) (B₂(OH)₄)
-
NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropylethylamine (DIPEA)
-
Ethanol, degassed
-
Potassium hydrogen fluoride (B91410) (KHF₂)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In an oven-dried flask under an inert atmosphere, add 2-bromobenzaldehyde (1.0 mmol), tetrahydroxydiboron (1.5 mmol), NiCl₂(dppp) (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add degassed ethanol (5 mL) followed by diisopropylethylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in methanol (B129727) (10 mL) and an aqueous solution of KHF₂ (4.0 mmol in 2 mL of water) is added.
-
The mixture is stirred for 1 hour at room temperature.
-
The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then subjected to spontaneous cyclization upon standing or gentle heating, followed by purification by column chromatography on silica (B1680970) gel to afford the desired benzoxaborole.
ortho-Oxalkylation of Phenylboronic Acid
This protocol is based on the Brønsted acid-catalyzed reaction of arylboronic acids with paraformaldehyde.[5][6]
Materials:
-
Phenylboronic acid
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware
Procedure:
-
To a solution of phenylboronic acid (1.0 mmol) in 1,2-dichloroethane (5 mL), add paraformaldehyde (2.0 mmol).
-
To this suspension, add trifluoroacetic acid (0.1 mmol, 10 mol%) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the benzoxaborole.
Iridium-Catalyzed ortho-C-H Borylation of a Benzaldehyde Derivative (via in situ Imine Formation)
This protocol is a representative example of a directed C-H borylation, where the aldehyde is transiently converted to an imine to direct the iridium catalyst to the ortho position.[10]
Materials:
-
Benzaldehyde
-
[Ir(COD)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add benzaldehyde (1.0 mmol) and tert-butylamine (1.2 mmol) to a dry reaction vessel containing anhydrous THF (5 mL). Stir the mixture at room temperature for 30 minutes to form the imine in situ.
-
In a separate flask, prepare the catalyst by dissolving [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3 mol%) in anhydrous THF (2 mL).
-
To the imine solution, add bis(pinacolato)diboron (1.2 mmol).
-
Add the prepared catalyst solution to the reaction mixture.
-
Seal the vessel and heat the reaction at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is quenched with water (10 mL).
-
The resulting mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, the ortho-borylated imine, is then hydrolyzed by stirring with 1 M HCl in THF at room temperature for 1 hour.
-
The mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.
-
The organic layer is dried, concentrated, and the resulting ortho-borylated benzaldehyde is purified by column chromatography. The purified intermediate will spontaneously cyclize to the benzoxaborole.
Synthetic Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for the alternative synthetic routes to benzoxaboroles.
Conclusion
The synthesis of benzoxaboroles is no longer limited to the use of this compound. The development of transition metal-catalyzed borylation reactions of readily available halo-precursors, the direct ortho-oxalkylation of simple arylboronic acids, and the cutting-edge iridium-catalyzed C-H borylation methods provide a versatile toolbox for chemists. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired substrate scope and functional group tolerance, and the scalability of the process. This guide provides a starting point for researchers to make informed decisions when designing their synthetic strategies for accessing this important class of bioactive molecules.
References
- 1. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4] [organic-chemistry.org]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Formylphenylboronic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical methods for the validation of 2-formylphenylboronic acid purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document offers an objective comparison of these techniques, supported by detailed experimental protocols and illustrative performance data, to aid in method selection and implementation.
At a Glance: Comparison of Analytical Methods
The following table summarizes the key characteristics of each analytical method for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Potentiometric Titration |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass analysis. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. | Measurement of the potential difference to determine the endpoint of a titration. |
| Primary Application | Purity assessment, impurity profiling, and quantification. | Identification and quantification of volatile impurities. | Absolute purity determination and structural elucidation. | Assay of bulk material. |
| Advantages | High resolution, sensitivity, and specificity for a wide range of analytes. | High sensitivity and structural elucidation capabilities. | Primary method requiring no specific reference standard of the analyte, non-destructive. | Simple, inexpensive, and highly accurate for bulk assay. |
| Limitations | Potential for on-column degradation of boronic acids; requires a reference standard. | Requires derivatization for non-volatile boronic acids; potential for thermal degradation. | Lower sensitivity compared to chromatographic methods; requires a certified internal standard. | Less specific, may not detect neutral impurities. |
Quantitative Performance Comparison
The following tables present illustrative validation data for the purity assessment of this compound using the four analytical methods. This data is based on typical performance characteristics observed for these methods with similar aromatic boronic acids and serves as a practical comparison.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Validation Parameter | Illustrative Performance Data |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Validation Parameter | Illustrative Performance Data |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR)
| Validation Parameter | Illustrative Performance Data |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Purity) | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% |
Table 4: Potentiometric Titration
| Validation Parameter | Illustrative Performance Data |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Assay) | 99.5 - 100.5% |
| Precision (% RSD) | < 0.5% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and impurity profile of this compound. A reversed-phase method is commonly employed.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile (B52724)
-
-
Gradient: A suitable gradient to resolve the main peak from potential impurities (e.g., start with 95% A, ramp to 5% A over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique.
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation:
-
To approximately 1 mg of this compound in a vial, add 100 µL of pyridine (B92270) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Procedure: Inject 1 µL of the derivatized sample into the GC-MS. Identify compounds based on their retention times and mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can determine purity without a specific reference standard of the analyte, using a certified internal standard.[1]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.
-
Potentiometric Titration
This method is suitable for the assay of the bulk this compound. The weak acidic nature of the boronic acid is enhanced by the addition of a polyol, such as mannitol (B672), to form a more acidic complex.[2]
-
Instrumentation: Autotitrator with a pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Reagent: Mannitol.
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of this compound into a beaker.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
Add about 5 g of mannitol and stir until dissolved.
-
-
Procedure: Titrate the sample solution with standardized 0.1 M NaOH to the potentiometric endpoint. The assay is calculated based on the volume of titrant consumed, the molarity of the titrant, and the weight of the sample.
Method Validation Workflow & Signaling Pathways
The following diagrams illustrate the general workflow for analytical method validation and a conceptual representation of the analytical signaling process.
Caption: General workflow for analytical method validation.
Caption: Conceptual analytical signaling pathways.
Conclusion
The choice of an analytical method for determining the purity of this compound depends on the specific requirements of the analysis. HPLC is a versatile and sensitive method for routine purity testing and impurity profiling. GC-MS is highly sensitive for volatile impurities but requires a derivatization step. qNMR offers the advantage of being a primary method for absolute purity determination without the need for a specific reference standard of the analyte. Potentiometric titration is a simple and accurate method for the assay of the bulk material. The cross-validation of results from two or more of these orthogonal techniques can provide a high degree of confidence in the reported purity of this compound, ensuring data integrity throughout the drug development lifecycle.
References
A Comparative Analysis of 2-Formylphenylboronic Acid and its Pinacol Ester in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of organoboron reagent is a critical decision that can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of 2-formylphenylboronic acid and its pinacol (B44631) ester derivative, focusing on their stability, solubility, reactivity in Suzuki-Miyaura cross-coupling, and purification. The information presented is supported by established chemical principles and representative experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The central difference between this compound and its pinacol ester lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times, but this comes at the cost of reduced stability.[1][2] Conversely, pinacol esters offer enhanced stability, facilitating easier handling, storage, and purification, though sometimes at the expense of reaction rate.[3][4][5]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key properties and performance metrics of this compound and its pinacol ester.
Table 1: General Properties and Handling
| Property | This compound | This compound Pinacol Ester | Key Advantages of Pinacol Ester |
| Chemical Stability | Prone to dehydration to form boroxines; susceptible to oxidation and protodeboronation.[1] | Significantly more stable to air and moisture; longer shelf-life.[3][4][6] | Enhanced stability allows for long-term storage and less stringent handling conditions.[5] |
| Solubility | Moderately soluble in polar organic solvents like ethers and ketones; low solubility in nonpolar hydrocarbons.[7] | Generally shows better solubility in a wider range of organic solvents.[4][8] | Improved solubility facilitates its use in a broader array of reaction conditions.[4] |
| Purification | Can be challenging; may require recrystallization or derivatization techniques.[9] | Readily purified by standard column chromatography on silica (B1680970) gel.[1][3][6] | Ease of purification ensures high purity of starting material, leading to more reproducible reaction outcomes.[5] |
| Handling | Often requires storage under an inert atmosphere and at low temperatures for long-term stability.[5] | Can be handled on the benchtop with standard precautions; stable at room temperature.[5] | Simplified handling procedures improve laboratory workflow and efficiency. |
Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling
This table presents hypothetical yet representative data for a Suzuki-Miyaura coupling reaction between the boron reagent and 4-bromoanisole, based on established reactivity trends.
| Parameter | This compound | This compound Pinacol Ester | Analysis |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | The higher intrinsic reactivity of the boronic acid often leads to shorter reaction times.[1] The pinacol ester typically requires in situ hydrolysis to the boronic acid, which can extend the overall reaction duration.[1][10] |
| Isolated Yield | ~85% (freshly prepared) | ~88% | While the boronic acid can provide high yields, its purity can diminish upon storage, potentially lowering the yield.[5] The pinacol ester, due to its high purity and stability, often provides more consistent and reproducible high yields, especially in complex syntheses.[5] |
| Catalyst Loading | 1-2 mol% | 1-2 mol% | For standard couplings, catalyst loading is often comparable. However, for more challenging substrates, the more stable pinacol ester might allow for more robust reaction conditions without catalyst degradation. |
| Reproducibility | Moderate | High | The stability of the pinacol ester leads to higher batch-to-batch consistency. The potential for decomposition of the boronic acid can lead to variability in results.[5] |
Experimental Protocols
Detailed methodologies for the synthesis of the pinacol ester and a representative Suzuki-Miyaura coupling are provided below.
Protocol 1: Synthesis of this compound Pinacol Ester
This procedure is adapted from standard esterification methods.[11]
-
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.0 equiv)
-
Anhydrous Magnesium Sulfate (1.5 equiv)
-
Anhydrous Diethyl Ether or Toluene
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, pinacol, and anhydrous magnesium sulfate.
-
Add anhydrous diethyl ether (or toluene) to the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the resulting suspension at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting boronic acid.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound pinacol ester.
-
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction
This general protocol can be applied to both the boronic acid and its pinacol ester.[1]
-
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boron Reagent (this compound OR its pinacol ester, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed Solvent System (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boron reagent, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Perform an aqueous work-up: wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
-
Mandatory Visualization: Diagrams
Diagram 1: Comparative Stability and Usage Workflow
Caption: Workflow comparing the stability and path to coupling for the boronic acid vs. its pinacol ester.
Diagram 2: Suzuki-Miyaura Catalytic Cycle with Boron Reagent Activation
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boron reagent.
Diagram 3: Decision Logic for Reagent Selection
Caption: A decision tree to guide the selection between the boronic acid and its pinacol ester.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Rise of Boron: 2-Formylphenylboronic Acid Derivatives as Potent Enzyme Inhibitors
A new class of enzyme inhibitors, derivatives of 2-formylphenylboronic acid, is demonstrating significant potential in the fields of antimicrobial and anticancer research. These compounds exhibit a unique dual-targeting mechanism, capable of inhibiting key enzymes through covalent interactions with both serine and lysine (B10760008) residues in the active site. This guide provides a comparative analysis of their efficacy against established inhibitors, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
The therapeutic landscape is in constant need of novel molecules that can overcome resistance and provide enhanced specificity. Boronic acids have emerged as a versatile scaffold for inhibitor design, with the first-in-class proteasome inhibitor, Bortezomib, validating their clinical utility. Derivatives of this compound are a promising subset of this class, distinguished by the presence of a formyl group ortho to the boronic acid. This unique structural feature allows for a dual-anchoring mechanism of enzyme inhibition, a departure from the action of many traditional inhibitors.
This guide delves into the efficacy of these derivatives against three critical classes of enzymes: Penicillin-Binding Proteins (PBPs), crucial for bacterial cell wall synthesis; β-Lactamases, the primary drivers of resistance to β-lactam antibiotics; and Leucyl-tRNA Synthetase (LeuRS), an essential enzyme in protein synthesis.
Comparative Efficacy of this compound Derivatives
The inhibitory activity of this compound derivatives is best understood through direct comparison with existing inhibitors. The following tables summarize key quantitative data (IC50 and Kᵢ values) for these compounds and their alternatives against target enzymes.
Penicillin-Binding Protein 1b (PBP1b) Inhibition
PBP1b is a high-molecular-mass penicillin-binding protein with both transglycosylase and transpeptidase activity, making it an essential enzyme for peptidoglycan synthesis in many bacteria. Its inhibition leads to defects in cell wall integrity and ultimately cell death. While some this compound derivatives have shown activity against PBP1b, their potency is currently modest compared to established β-lactam antibiotics. Notably, these derivatives employ a novel lysine-targeting mechanism, which could be advantageous in overcoming resistance mechanisms that affect serine-targeting agents.[1][2]
| Compound Class | Specific Derivative/Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Notes |
| This compound Derivative | Compound 29 (lysine-targeting) | S. pneumoniae PBP1b | ~212 | Not Reported | Demonstrates a novel lysine-targeting mechanism.[1] |
| This compound Derivative | Compound 30 (lysine-targeting) | S. pneumoniae PBP1b | >500 | Not Reported | Lower potency compared to compound 29.[1] |
| Aliphatic Boronic Acid (Serine-targeting) | Compound 8 | S. pneumoniae PBP1b | ~212.8 | Not Reported | Comparable in vitro potency to the lysine-targeting derivative 29.[1] |
| Aliphatic Boronic Acid (Serine-targeting) | Compound 9 | S. pneumoniae PBP1b | 28.2 | Not Reported | Shows higher potency among the tested aliphatic boronic acids.[1] |
| β-Lactam Antibiotic | Aztreonam | S. pneumoniae PBP1b | 1.2 ± 0.1 | Not Reported | Significantly more potent than the tested boronic acid derivatives.[2] |
β-Lactamase Inhibition
Serine β-lactamases (SBLs) are a primary mechanism of bacterial resistance to β-lactam antibiotics. Boronic acids, in general, are well-established inhibitors of these enzymes. Vaborbactam, a cyclic boronate, is a clinically approved β-lactamase inhibitor. While specific Ki data for this compound derivatives against a wide range of β-lactamases is not yet extensively published, related phenylboronic acids show potent inhibition.
| Compound Class | Specific Derivative/Compound | Target Enzyme | Kᵢ (µM) |
| Phenylboronic Acid Derivative | Compound 2 | GES-5 (Class A) | 0.108 |
| Phenylboronic Acid Derivative | Compound 2 | KPC-2 (Class A) | 2.43 |
| Cyclic Boronic Acid | Vaborbactam | KPC-2 (Class A) | 0.056 ± 0.015 |
| Cyclic Boronic Acid | Vaborbactam | CTX-M-15 (Class A) | 0.022 ± 0.003 |
| Cyclic Boronic Acid | Vaborbactam | AmpC (Class C) | 0.18 ± 0.03 |
| Cyclic Boronic Acid | Vaborbactam | SHV-12 (Class A) | 1.04 ± 0.15 |
Note: Data for phenylboronic acid derivative 2 is provided as a proxy for the potential of this structural class. Data for the clinically used inhibitor, Vaborbactam, is provided for a benchmark comparison.
Antimicrobial Activity (Leucyl-tRNA Synthetase Inhibition)
The antimicrobial efficacy of some this compound derivatives stems from their ability to inhibit leucyl-tRNA synthetase (LeuRS), an enzyme vital for protein synthesis. Tavaborole (AN2690), a benzoxaborole antifungal, functions through this mechanism. The comparison below is based on Minimum Inhibitory Concentration (MIC) values, which reflect the overall cellular effect of enzyme inhibition.
| Compound Class | Specific Derivative/Compound | Organism | MIC (µg/mL) |
| This compound Derivative | 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | Lower than Tavaborole |
| Benzoxaborole | Tavaborole (AN2690) | Trichophyton rubrum | MIC₉₀: 8.0 |
| Benzoxaborole | Tavaborole (AN2690) | Trichophyton mentagrophytes | MIC₉₀: 8.0 |
| Benzoxaborole | Tavaborole (AN2690) | Escherichia coli | 8 - 16 |
| Benzoxaborole | Tavaborole (AN2690) | Staphylococcus aureus | 16 - 64 |
Note: A direct MIC value for the 5-trifluoromethyl-2-formylphenylboronic acid was not available in the reviewed literature, only a qualitative comparison.
Signaling Pathways and Mechanisms of Action
The inhibitory action of this compound derivatives can be visualized through their impact on key cellular pathways.
Caption: Inhibition of Bacterial Cell Wall Synthesis by Targeting PBP1b.
Caption: Inhibition of Protein Synthesis via Leucyl-tRNA Synthetase.
Experimental Protocols
The determination of the inhibitory efficacy of this compound derivatives relies on a suite of established biochemical and microbiological assays.
PBP1b Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to compete with a fluorescently labeled probe for binding to the target enzyme, PBP1b.
-
Reagents and Materials:
-
Purified PBP1b enzyme
-
Fluorescent probe (e.g., BOCILLIN™ FL, a fluorescent penicillin derivative)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound derivatives and other test compounds
-
384-well, low-volume, black microplates
-
Plate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate wells, add a fixed concentration of PBP1b enzyme.
-
Add the diluted test compounds to the respective wells. Include controls with no inhibitor.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add a fixed concentration of the fluorescent probe to all wells.
-
Incubate for an additional period to allow the probe to bind to any unbound enzyme.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
β-Lactamase Inhibition Assay (Colorimetric)
This assay utilizes a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin (B1678963), which changes color upon hydrolysis by a β-lactamase.
-
Reagents and Materials:
-
Purified β-lactamase enzyme (e.g., AmpC, KPC-2)
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Test inhibitors
-
96-well microplates
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add the β-lactamase enzyme to the wells of the microplate.
-
Add the diluted test inhibitors to the appropriate wells and incubate for a defined pre-incubation period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the nitrocefin substrate to all wells.
-
Immediately measure the change in absorbance over time (e.g., at 490 nm) in kinetic mode.
-
The rate of color change is proportional to the enzyme activity.
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the uninhibited control.
-
Determine the IC₅₀ value from a dose-response curve. For Kᵢ determination, the assay is repeated at various substrate concentrations to generate data for a Lineweaver-Burk or other kinetic plot.
-
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (ATP Depletion)
This assay measures the activity of LeuRS by quantifying the amount of ATP consumed during the aminoacylation reaction.
-
Reagents and Materials:
-
Purified LeuRS enzyme
-
L-leucine
-
tRNA(Leu)
-
ATP
-
Assay buffer (e.g., HEPES buffer with MgCl₂ and KCl)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Test inhibitors
-
White, opaque 384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate wells, add the LeuRS enzyme, L-leucine, and tRNA(Leu).
-
Add the diluted test compounds to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent, which generates a luminescent signal proportional to the ATP concentration.
-
Measure the luminescence using a plate reader.
-
A decrease in ATP consumption (higher luminescence) indicates inhibition of LeuRS.
-
Calculate the IC₅₀ value from a dose-response curve.
-
Caption: General Experimental Workflow for Enzyme Inhibition Assays.
Conclusion
This compound derivatives represent an exciting and evolving class of enzyme inhibitors. Their unique dual-targeting capability, engaging both serine and lysine residues, offers a novel strategy to combat resistance and enhance inhibitor potency. While current data indicates that their efficacy against targets like PBP1b is still under development compared to established drugs, their potential to circumvent existing resistance mechanisms warrants continued investigation. Further optimization of the this compound scaffold could lead to the development of highly potent and selective inhibitors for a range of therapeutic applications. The methodologies and comparative data presented in this guide provide a foundational resource for researchers aiming to explore and advance this promising area of drug discovery.
References
A Comparative Guide to 2-Formylphenylboronic Acid (2-FPBA) and 2-Acetylphenylboronic Acid (2-APBA) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioconjugation, the choice of chemical ligation strategy is paramount to the successful development of sophisticated biomolecular tools, diagnostics, and therapeutics. Among the myriad of available techniques, the use of ortho-carbonyl substituted phenylboronic acids has gained significant traction due to their unique reactivity profiles. This guide provides an in-depth, objective comparison of two prominent reagents in this class: 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA). We will explore their performance in bioconjugation, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific application.
Executive Summary
2-FPBA and 2-APBA are versatile reagents that react with a variety of nucleophiles on biomolecules, including amines, N-terminal cysteines, and α-nucleophiles like hydroxylamines and hydrazines. The fundamental difference between the two lies in the substituent on the carbonyl group: a hydrogen atom in 2-FPBA (an aldehyde) and a methyl group in 2-APBA (a ketone). This seemingly minor structural variance leads to significant differences in their reactivity, the stability of the resulting bioconjugates, and consequently, their suitability for different applications.
Generally, 2-FPBA exhibits faster reaction kinetics and forms more stable conjugates , making it well-suited for applications requiring robust and permanent linkages, such as the creation of antibody-drug conjugates (ADCs) or stable protein labels.[1] In contrast, 2-APBA often forms more dynamic and reversible linkages , rendering it a valuable tool for applications like dynamic combinatorial chemistry, reversible inhibitors, or stimuli-responsive systems.[1]
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the reaction kinetics and stability of conjugates formed from 2-FPBA and 2-APBA with various biologically relevant nucleophiles.
Table 1: Reaction Kinetics (Second-Order Rate Constants, k₂) at or near Physiological pH
| Nucleophile | Reagent | k₂ (M⁻¹s⁻¹) | Comments |
| N-terminal Cysteine | 2-FPBA | ~5000[2] | Extremely fast kinetics, approaching enzymatic rates.[3] |
| N-terminal Cysteine | 2-APBA | Slower than 2-FPBA | Data not readily available, but generally slower due to the less electrophilic ketone. |
| Phenylhydrazine | 2-APBA | 10² - 10³[4][5] | Comparable to the fastest bioorthogonal reactions. |
| Hydroxylamine | 2-FPBA | >10⁴[1] | Extremely rapid oxime formation. |
| Hydroxylamine | 2-APBA | Slower than 2-FPBA | |
| Tris Base | 2-FPBA | 0.9[6] | Faster reaction compared to 2-APBA. |
| Tris Base | 2-APBA | 0.005[6] | Significantly slower reaction with Tris. |
**Table 2: Thermodynamic Stability of Conjugates (Dissociation Constants, Kd, and Half-life, t₁/₂) **
| Conjugate Type | Reagent | Kd | t₁/₂ | Comments |
| Iminoboronate (with Lysine) | 2-APBA | ~10 mM[7] | Rapidly reversible. | |
| Iminoboronate (with Lysine) | 2-FPBA | ~10 mM[7] | Rapidly reversible. | |
| Thiazolidinoboronate (TzB) (with N-terminal Cysteine) | 2-FPBA | - | Dissociates within an hour | Modest kinetic stability.[6] |
| Thiazolidinoboronate (TzB) (with N-terminal Cysteine) | 2-APBA | - | Dissociates in seconds | Much less stable than the 2-FPBA adduct.[6] |
| Oxime | 2-FPBA | - | ~0.5 day (reverse k = 4.2 x 10⁻⁵ s⁻¹)[1] | Kinetically stable with a large equilibrium constant (>10⁸ M⁻¹).[1] |
| Oxime | 2-APBA | ~14 µM[4] | Quickly reversible, with hydrolysis ~100 times faster than similar hydrazones without the boronic acid.[4] | |
| Acylhydrazone | 2-APBA | ~0.6 mM (with acethydrazide)[4] | Reversible. | |
| Oxazolidinoboronate (OzB) (with Tris Base) | 2-FPBA | - | 2.6 hours[6] | |
| Oxazolidinoboronate (OzB) (with Tris Base) | 2-APBA | - | 115 hours[6] | Remarkably stable conjugate. |
Reaction Mechanisms and Experimental Workflows
The unique reactivity of 2-FPBA and 2-APBA is driven by the proximity of the boronic acid to the carbonyl group. The boronic acid can act as an intramolecular catalyst and can also form a dative bond with the imine nitrogen in the product, leading to the formation of a more stable iminoboronate structure.
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key reaction pathways of 2-FPBA and 2-APBA with different biological nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. A this compound (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Versatile Reagent: Unveiling the Synthetic Applications of 2-Formylphenylboronic Acid
For researchers, scientists, and professionals in drug development, 2-formylphenylboronic acid has emerged as a powerful and versatile building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive aldehyde and a boronic acid moiety in an ortho relationship, enables a diverse range of transformations, particularly in the construction of novel heterocyclic scaffolds and complex amine derivatives. This guide provides a comparative overview of its key applications, supported by experimental data, detailed protocols, and mechanistic insights.
At the Forefront of Heterocycle Synthesis
This compound is a premier starting material for the synthesis of a variety of boron-containing heterocycles, most notably azaborines and benzodiazaborines. The intramolecular proximity of the formyl and boronic acid groups facilitates cyclization reactions with various nitrogen-containing nucleophiles.
Azaborines: Boron-Containing Benzene Analogs
The condensation of this compound and its derivatives with activated glycine (B1666218) analogs provides a direct route to substituted 1,2-azaborines, which are isosteres of naphthalenes with interesting photophysical and electronic properties.
A comparative study on the synthesis of various substituted methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylates highlights the influence of substituents on the aromatic ring of this compound on the reaction yield.[1]
| This compound Derivative | Product | Yield (%)[1] |
| Unsubstituted | 1 | 75 |
| 4-Methyl | 2 | 68 |
| 4-Methoxy | 3 | 82 |
| 4-Fluoro | 4 | 71 |
| 4-Chloro | 5 | 65 |
Experimental Protocol: General method for the synthesis of substituted methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylates [1]
In an oven-dried flask, N-Cbz-α-phosphonoglycine trimethyl ester (1 equivalent) is stirred with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equivalents) in 5 mL of dry acetonitrile (B52724) (MeCN) for 30 minutes under a nitrogen atmosphere. A solution of the respective this compound derivative (1.2 equivalents) in dry MeCN is then added, and the reaction is continued for 3 hours. The MeCN is removed in vacuo, and the residue is dissolved in 50 mL of dichloromethane (B109758) (DCM). The organic layer is washed once with 1M HCl (10 mL) and three times with water (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Benzodiazaborines: Privileged Scaffolds in Medicinal Chemistry
The reaction of this compound with hydrazines is a standard and efficient method for the preparation of 2,3,1-benzodiazaborines.[2] These heterocycles are of significant interest due to their structural similarity to isoquinolines and their potential biological activities.
The following table summarizes the yields for the synthesis of various N-substituted benzodiazaborines from this compound.
| Hydrazine Derivative | Product | Yield (%) | Reference |
| Hydrazine hydrate | 2,3-dihydro-1H-2,3,1-benzodiazaborin-1-ol | Not specified | [2] |
| Methylhydrazine | 2-methyl-2,3-dihydro-1H-2,3,1-benzodiazaborin-1-ol | Not specified | [3] |
| Phenylhydrazine | 2-phenyl-2,3-dihydro-1H-2,3,1-benzodiazaborin-1-ol | Not specified | [4] |
| Nicotinic acid hydrazide | Product of 2:1 condensation | Not specified | [4] |
Experimental Protocol: Synthesis of 1,2-dihydro-1-hydroxy-2-methyl-2,3,1-benzodiazaborine [3]
A solution of this compound (1.0 g, 6.67 mmol) in ethanol (B145695) (20 mL) is treated with methylhydrazine (0.35 mL, 6.67 mmol). The mixture is stirred at room temperature for 2 hours, during which a white precipitate forms. The precipitate is collected by filtration, washed with cold ethanol, and dried in vacuo to afford the title compound.
A Key Player in Multicomponent Reactions: The Petasis Reaction
The Petasis borono-Mannich (PBM) reaction is a powerful three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines.[5][6] this compound can effectively serve as the carbonyl component in this reaction, leading to the synthesis of a variety of complex amines and their derivatives.
Selected Examples of the Petasis Reaction Involving this compound:
| Amine | Boronic Acid | Product | Yield (%) | Reference |
| N-Ethylaniline | - | 2-(N-ethylanilinomethyl)phenylboronic acid | Not specified | [7] |
| Secondary amines | Various | 3-amino-substituted benzoxaboroles | Not specified | [7] |
Experimental Protocol: Synthesis of 2-(arylaminomethyl)phenylboronic acid via amination-reduction [7]
A solution of this compound and a secondary aromatic amine (e.g., N-ethylaniline) in a suitable solvent is stirred at room temperature. The intermediate imine is then reduced in situ using a suitable reducing agent (e.g., sodium borohydride) to yield the corresponding 2-(arylaminomethyl)phenylboronic acid.
Mechanistic Pathways Visualized
To better understand the reactivity of this compound, the following diagrams illustrate the key reaction mechanisms.
Caption: General reaction schemes for the synthesis of azaborines and benzodiazaborines.
Caption: The Petasis borono-Mannich (PBM) reaction pathway.
Conclusion
This compound stands out as a uniquely reactive and versatile reagent in modern organic synthesis. Its ability to readily participate in condensation and multicomponent reactions provides efficient access to a wide array of structurally diverse and medicinally relevant molecules. The presented data and protocols offer a valuable resource for researchers looking to harness the synthetic potential of this powerful building block. Further exploration of its reactivity is anticipated to unveil even more innovative applications in the fields of drug discovery, materials science, and chemical biology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A 2-alkyl substituted 2,3,1-benzodiazaborine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. Petasis Reaction [organic-chemistry.org]
- 6. Petasis reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Formylphenylboronic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2-formylphenylboronic acid and its analogs, supported by experimental data. The unique reactivity of the boronic acid moiety, in conjunction with the ortho-formyl group, imparts a diverse range of biological activities, including antimicrobial and anticancer properties. This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes the underlying mechanisms and workflows.
Mechanism of Action: A Tale of Two Forms
The biological activity of 2-formylphenylboronic acids is intrinsically linked to a fascinating chemical equilibrium. In solution, these compounds can exist in an open-chain form or cyclize to form a 3-hydroxybenzoxaborole.[1] This cyclic isomer is structurally similar to known antifungal agents and is often the more biologically active species.[1]
The primary mechanisms of action for this class of compounds are:
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog, reversibly inhibiting serine proteases and other enzymes.[2] Notably, the cyclic benzoxaborole form is a potent inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis, which is a key mechanism for their antifungal activity.[3][4]
-
Covalent Modification: Some analogs have been shown to covalently modify lysine (B10760008) residues in the active sites of enzymes such as penicillin-binding proteins (PBPs), leading to their inhibition.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various this compound analogs. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | 3-F | 4-F | 5-F | 6-F | 5-CF3 |
| Aspergillus niger | 31.3[1] | 2[1] | 62.5[1] | <125[1] | 32[3] |
| Aspergillus terreus | 31.3[1] | <1[1] | 31.3[1] | <125[1] | - |
| Fusarium solani | 15.6[1] | 15.6[1] | 31.3[1] | <125[1] | - |
| Penicillium ochrochloron | 31.3[1] | - | - | - | - |
| Candida albicans | - | - | - | - | 250[3] |
Data sourced from multiple studies, as cited. "-" indicates data not reported in the cited sources.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | 5-CF3 |
| Escherichia coli | 125[3] |
| Bacillus cereus | 8[3] |
Data for 5-trifluoromethyl-2-formylphenylboronic acid.
Table 3: Comparative Antiproliferative and Enzyme Inhibition Activity
| Compound Class | Target/Cell Line | Activity Metric | Value |
| Phenylboronic Acids | AmpC β-lactamase | K | 25 nM - 430 nM (for sulfonamide derivatives)[5] |
| Benzo[b]thiophene-2-boronic acid | E. coli AmpC | K | 27 nM[6] |
| 6-hydroxynaphthalen-2-yl boronic acid | 4T1 (Breast Cancer) | IC | 0.1969 µM[7] |
| Phenanthren-9-yl boronic acid | 4T1 (Breast Cancer) | IC | 0.2251 µM[7] |
| This compound | L929 (Fibroblast) | Cell Viability | >84% at 3.90-31.25 µg/ml |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activity. Below are standard protocols for key assays.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Susceptibility
This broth microdilution method is a standard procedure for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
Harvest several colonies or spores and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the assay wells.
b. Assay Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in RPMI 1640 medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
c. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
a. Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., MCF-7, HeLa).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
b. Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in complete culture medium to the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
c. Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
d. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the equilibrium of this compound to its cyclic benzoxaborole form and its subsequent inhibition of leucyl-tRNA synthetase (LeuRS), a key antifungal mechanism.
Experimental Workflow
This diagram outlines the general workflow for assessing the biological activity of this compound analogs, from compound preparation to data analysis.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 2-Formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers, the choice of an appropriate palladium catalyst is critical to achieving optimal reaction outcomes, particularly when working with functionalized substrates like 2-formylphenylboronic acid. The presence of the ortho-formyl group can influence the electronic and steric environment of the reaction, making catalyst selection a key parameter for success.
This guide provides a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of this compound with various aryl halides. While direct head-to-head comparative studies under identical conditions are limited in the published literature, this guide compiles data from various sources to offer valuable insights for catalyst selection and methods development.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes the performance of different palladium-based catalysts in Suzuki-Miyaura cross-coupling reactions involving this compound and other relevant substituted phenylboronic acids. The data presented is compiled from various sources with differing reaction conditions and should be used as a guide for catalyst selection rather than a direct quantitative comparison.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 2-Bromopyridine | This compound | K₂CO₃ | Toluene/H₂O | 100 | 12 | High (Specific yield not stated) | 5 |
| Pd(dppf)Cl₂ | Aryl Bromides | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 2 | Good to Excellent | Not Specified |
| Pd(OAc)₂ / SPhos | Aryl Chlorides | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 5-24 | High | 1.0-1.5 |
| Buchwald Palladacycle (G3) | Aryl Chlorides | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 24 | Up to 72 | 5 |
| Pd/C | Aryl Bromides | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 1 | >90 | Not Specified |
Mandatory Visualization
Below are diagrams illustrating the Suzuki-Miyaura coupling reaction and a logical workflow for catalyst selection.
Safety Operating Guide
Proper Disposal of 2-Formylphenylboronic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Formylphenylboronic acid.
The proper management and disposal of chemical reagents are critical for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for mitigating risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be familiar with the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary
This compound is classified as a hazardous substance.[1] The primary hazards are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[3][4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through collection for hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Boronic acid waste should be collected in a designated, properly labeled container.[4]
2. Containerization:
-
Use a chemically compatible container with a secure, tightly fitting lid.[4]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list all known hazards (e.g., "Irritant").[4]
-
For solutions, indicate the solvent and approximate concentration.[4]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[4]
-
Keep the container away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The recommended storage temperature is 2 - 8 °C.
4. Contaminated Materials:
-
Any materials, such as filter paper, gloves, or empty containers, that are contaminated with this compound should be placed in a sealed and labeled container for hazardous waste disposal.[3]
-
Empty containers must be triple rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[5] After thorough rinsing and drying, the original label should be defaced before the container is discarded.[5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed waste disposal company.[5]
-
Waste material must be disposed of in accordance with national and local regulations.
In-Lab Neutralization of Small Quantities (Not Generally Recommended)
For some simple boronic acids, in-lab neutralization of very small quantities can be a disposal method, but this should only be performed if explicitly permitted by your institution and local regulations.[3] Given the reactivity of the formyl group, this is not a recommended procedure for this compound without a specific, validated protocol from your EHS department. Boric acid, a related compound, can be neutralized with a mild base like sodium bicarbonate.[6] However, it is crucial to never mix boronic acids with other chemicals like bleach or strong acids, which could lead to dangerous reactions.[5][6]
Spill Response
In the event of a spill, ensure adequate ventilation and evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[7] Collect the material and place it into a suitable container for disposal.[1] Clean the affected area thoroughly. Avoid generating dust.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Formylphenylboronic Acid
This guide provides crucial safety protocols, handling procedures, and disposal plans for 2-Formylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[3] The following table summarizes its GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][4] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table outlines the recommended equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect eyes from contact, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[5][6] | To prevent skin contact and potential irritation.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental splashes or spills.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] | To prevent respiratory tract irritation.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Ingestion | Clean mouth with water. Get medical attention.[3] Do not induce vomiting. |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3][5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][5]
Waste Disposal:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Diagram of Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
